Product packaging for lipid A(Cat. No.:)

lipid A

Cat. No.: B1241430
M. Wt: 1798.4 g/mol
InChI Key: GZQKNULLWNGMCW-PWQABINMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS) and an essential structural component of the outer membrane of Gram-negative bacteria . This highly conserved lipid domain is a potent endotoxin and the primary immunostimulatory center of LPS, responsible for triggering robust innate immune responses . Its mechanism of action involves being recognized by the host immune system's Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines . Chemically, this compound consists of a β-1,6-linked glucosamine disaccharide backbone that is phosphorylated and typically acylated with several fatty acid chains, often D-3-hydroxy and D-3-acyloxyacyl residues . The specific chemical structure of this compound, particularly the number and length of these acyl chains, is critical for determining the strength of the immune activation; for example, the hexa-acylated, bisphosphorylated form found in E. coli and Salmonella is highly immunogenic . This product is provided for research applications, including innate immunology, infectious disease pathogenesis, and the development of vaccine adjuvants and immunotherapies. Furthermore, distinct pathogenic bacteria have evolved modifications to their this compound structure, such as changes in acylation or phosphorylation, as a sophisticated strategy to evade host immune detection, making this reagent vital for host-pathogen interaction studies . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C94H178N2O25P2 B1241430 lipid A

Properties

Molecular Formula

C94H178N2O25P2

Molecular Weight

1798.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1

InChI Key

GZQKNULLWNGMCW-PWQABINMSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

physical_description

Solid

Synonyms

Lipid A

Origin of Product

United States

Structural Diversity and Compositional Heterogeneity of Lipid a

Core Glycolipid Structure of Lipid A

The fundamental framework of this compound is a conserved glycolipid structure, which nevertheless allows for significant variation. This core is essential for anchoring the entire LPS molecule into the bacterial outer membrane. nih.gov

β(1→6)-Linked Diglucosamine Backbone

The backbone of most this compound molecules consists of two glucosamine (B1671600) (GlcN) units linked together by a β(1→6) glycosidic bond. frontiersin.orgoup.comacs.org This disaccharide provides the scaffold upon which the rest of the this compound molecule is built. While this β(1→6)-linked diglucosamine backbone is highly conserved across many bacterial species, some variations exist. frontiersin.orgocl-journal.orgocl-journal.org For instance, in some bacteria, one or both glucosamine residues can be substituted with 2,3-diamino-2,3-dideoxy-D-glucose (DAG). ocl-journal.orgocl-journal.org The inherent flexibility of the β(1→6) linkage allows the this compound molecule to adopt different conformations, which can be critical for its interaction with host receptors. frontiersin.org

Acyl Chain Variations and Their Implications

The most significant source of structural diversity in this compound comes from the number, length, and type of fatty acid chains (acyl chains) attached to the diglucosamine backbone. frontiersin.orgacs.orgnih.govbiorxiv.orgresearchgate.netfrontiersin.orgacs.orgnih.govnih.gov These variations have profound implications for the physical properties of the outer membrane and the immunological activity of this compound. frontiersin.orgnih.govresearchgate.net

Number of Acyl Chains (e.g., Tetra-, Penta-, Hexa-acylated)

This compound molecules are classified based on the number of acyl chains they possess. The number can range from four (tetra-acylated) to seven (hepta-acylated) or even more. acs.orgnih.govnih.gov For instance, the this compound of Escherichia coli is typically hexa-acylated, meaning it has six fatty acid chains. researchgate.netnih.gov In contrast, the this compound of Porphyromonas gingivalis can exist in both tetra- and penta-acylated forms. nih.govnih.gov The number of acyl chains is a critical determinant of how this compound interacts with the host's innate immune system. Hexa-acylated this compound, like that of E. coli, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, leading to a strong inflammatory response. frontiersin.orgnih.gov In contrast, this compound with fewer acyl chains, such as the tetra-acylated this compound of Yersinia pestis when grown at 37°C, is a poor activator of TLR4 and can help the bacterium evade the host immune response. frontiersin.orgnih.gov

Bacterial SpeciesTypical Acylation State(s)Reference(s)
Escherichia coliHexa-acylated researchgate.netnih.gov
Yersinia pestis (at 37°C)Tetra-acylated frontiersin.orgnih.gov
Yersinia pestis (at 21°C-28°C)Hexa-acylated nih.gov
Porphyromonas gingivalisTetra- and Penta-acylated nih.govnih.gov
Neisseria meningitidisHexa-acylated (wildtype), Penta-acylated (lpxL1 mutant) frontiersin.orgnih.gov
Salmonella typhimuriumHexa- and Hepta-acylated nih.gov
Pasteurella multocidaTetra-, Penta-, Hexa-, and Hepta-acylated rsc.org

Length and Saturation Status of Acyl Chains

The length of the acyl chains in this compound typically ranges from 10 to 16 carbon atoms. oup.comnih.gov However, longer chains have also been observed. mdpi.com The length and saturation of these chains influence the fluidity and integrity of the outer membrane. nih.govnih.gov For example, at lower temperatures, some bacteria, like E. coli, incorporate longer, unsaturated secondary acyl chains to maintain membrane fluidity. nih.gov The absorption efficiency of fatty acids is also influenced by their chain length and saturation. nih.govphysiology.org Shorter saturated fatty acids and unsaturated fatty acids are generally absorbed more efficiently than long-chain saturated fatty acids. nih.govphysiology.org

FactorInfluence on this compound and Membrane PropertiesReference(s)
Acyl Chain Length Affects membrane fluidity and packing. Shorter chains generally lead to a more fluid membrane. oup.comnih.govnih.govphysiology.org
Acyl Chain Saturation Unsaturated chains (containing double bonds) introduce kinks, increasing membrane fluidity. Saturated chains allow for tighter packing and a more rigid membrane. nih.govnih.govnih.govphysiology.org

Primary vs. Secondary Acyl Chains

The acyl chains of this compound are categorized as either primary or secondary. Primary acyl chains are directly attached to the glucosamine backbone via amide or ester linkages at the 2, 2', 3, and 3' positions. frontiersin.orgresearchgate.net Secondary acyl chains are then esterified to the hydroxyl groups of the primary acyl chains. frontiersin.orgresearchgate.net For instance, in E. coli this compound, there are typically four primary (R)-3-hydroxy-C14 acyl chains and two secondary acyl chains (one C12 and one C14). nih.gov The presence and position of these secondary acyl chains are crucial for the full endotoxic activity of this compound. biorxiv.orgnih.gov

Species-Specific Structural Adaptations of this compound

The structure of this compound exhibits remarkable diversity across different Gram-negative bacterial species, reflecting adaptations to specific environments and host interactions. oup.com These variations include differences in the number and length of acyl chains, modifications of phosphate (B84403) groups, and even alterations to the glucosamine disaccharide backbone. oup.com

This compound Architectures from Key Gram-Negative Pathogens (e.g., E. coli, Salmonella, Yersinia, Francisella, Leptospira, Helicobacter pylori)

Escherichia coli : The archetypal this compound from E. coli is a hexa-acylated and bis-phosphorylated molecule. oup.comwikipedia.org It consists of a β(1→6)-linked diglucosamine backbone with phosphate groups at positions 1 and 4'. wikipedia.orgplos.org The acylation pattern typically includes four primary (R)-3-hydroxymyristoyl (C14) chains attached directly to the glucosamine units and two secondary acyl chains, a lauroyl (C12) and a myristoyl (C14) group, attached to the hydroxyl groups of the primary acyl chains. oup.comwikipedia.org

Salmonella : Salmonella this compound is structurally similar to that of E. coli, being a glucosamine disaccharide with phosphates at the 1 and 4' positions. nih.gov However, a key difference is that the major this compound species in Salmonella is hepta-acylated. aai.org This structure arises from the addition of a palmitic acid (C16:0) to the hydroxyl group of the 3-OH-C14:0 at the 2-position, a reaction catalyzed by the PagP acyltransferase. mdpi.comaai.org Salmonella can also exhibit other modifications, such as deacylation at the 3-position by the enzyme PagL and hydroxylation of a C14:0 chain to 2-OH-C14:0. mdpi.comfrontiersin.org

Yersinia : The this compound structure of Yersinia species, particularly Y. pestis, is highly dependent on growth temperature. asm.orgasm.org At 37°C, the temperature of a mammalian host, Y. pestis produces predominantly tri- and tetra-acylated this compound. asm.orgpnas.org In contrast, when grown at a lower temperature of 27°C, which mimics its flea vector environment, the this compound is more heterogeneous, containing tri-, tetra-, penta-, and even hexa-acyl species. asm.org The hypoacylated this compound produced at 37°C is a poor activator of the human immune response. asm.org Yersinia enterocolitica also displays temperature-dependent this compound modification, shifting from a hexa-acylated form at 21°C to a tetra-acylated structure at 37°C due to the action of the deacylase LpxR. mdpi.complos.org

Francisella : Francisella tularensis produces an atypical, hypo-acylated this compound that is a weak activator of the immune system. nih.govfrontiersin.org The major structure is tetra-acylated, featuring long-chain fatty acids (C16-C18). nih.govasm.org It typically has a single phosphate group at the 1-position and lacks the 4'-phosphate. nih.govnih.gov The acyl chains often include three 3-OH C18 fatty acids and one C16 fatty acid. asm.orgasm.org Further modifications can include the addition of galactosamine to the 1-phosphate and mannose or glucose to the 6'-position of the disaccharide backbone. nih.govplos.org

Leptospira : The this compound of Leptospira interrogans is unique. It is composed of a 2,3-diamino-2,3-dideoxy-d-glucopyranose disaccharide backbone instead of the typical glucosamine. asm.org The major species is hexa-acylated with four amide-linked acyl groups and two secondary unsaturated acyl chains. asm.org A distinctive feature is the absence of a 4'-phosphate group and the presence of a methylated 1-phosphate, a modification not described in other bacteria. asm.orgfrontiersin.orgnih.gov

Helicobacter pylori : H. pylori this compound is predominantly tetra-acylated with long fatty acid chains (C16-C18). asm.orgwjgnet.com A key characteristic is the lack of the 4'-phosphate group and the presence of a phosphoethanolamine residue at the 1-position in the mature, surface-exposed molecule. plos.orgplos.org While a minor hexa-acylated species can be present, the predominant tetra-acylated form contributes to the low endotoxic activity of H. pylori LPS. asm.orgwjgnet.com The enzymatic modification pathway in H. pylori involves a series of steps including dephosphorylation at the 1- and 4'-positions and deacylation at the 3'-position. plos.orgplos.org

Atypical this compound Structures and Their Uniqueness

Beyond the well-studied pathogens, a number of bacteria synthesize this compound structures that diverge significantly from the canonical E. coli model. These atypical structures often reflect adaptation to specific ecological niches.

For example, the this compound of the nitrogen-fixing plant symbiont Rhizobium etli lacks both the 1- and 4'-phosphate groups. nih.gov Instead of a 4'-phosphate, it possesses a galacturonic acid moiety. nih.gov The acylation is also unusual, featuring a very long-chain secondary fatty acid, 27-hydroxyoctacosanoate (27OHC28:0), at the 2'-position. nih.gov

Marine bacteria from the genus Echinicola also exhibit unique this compound structures. nih.gov Their this compound is a complex mixture of mono-phosphorylated tri- and tetra-acylated species. nih.gov A defining feature is the presence of a D-galacturonic acid unit attached to the glucosamine backbone. nih.gov These structural characteristics result in a this compound that is a potent antagonist of the human TLR4/MD-2 receptor complex. nih.gov

Another example of an atypical structure is found in Agrobacterium tumefaciens. Its this compound is primarily penta-acylated and features a long-chain fatty acid, 28:0(27-OH), which can be further esterified with a 3-hydroxy-butyroyl residue. oup.com The this compound from Aquifex aeolicus, a thermophilic bacterium, is predicted to have galacturonic acid moieties at both the 1- and 4'-positions of the disaccharide backbone. pnas.org

Conformational Dynamics and Supramolecular Assembly of this compound

The amphiphilic nature of this compound drives its self-assembly into complex supramolecular structures in aqueous environments. acs.org These assemblies are fundamental to the architecture of the Gram-negative outer membrane. The specific structure of a this compound molecule—including its acylation pattern, phosphorylation state, and other modifications—influences its three-dimensional conformation and, consequently, the geometry and stability of the aggregates it forms.

The shape of the individual this compound molecule is a key determinant of the supramolecular structure. For instance, the conical shape of hexa-acylated E. coli this compound favors the formation of lamellar (bilayer) structures, which is essential for a stable outer membrane. In contrast, underacylated this compound structures, such as the tetra-acylated forms produced by Francisella or H. pylori, have a more cylindrical or even inverted-conical shape. This can lead to non-lamellar aggregate structures and may influence membrane fluidity and permeability.

The aggregation state of this compound is also dependent on factors like temperature, pH, and the presence of divalent cations, which can screen the electrostatic repulsion between negatively charged phosphate groups. The conformational dynamics of this compound are not static; the molecule possesses inherent flexibility that allows it to adopt different shapes in response to its environment. This "conformational plasticity" is critical for the biological activity of this compound, particularly its ability to bind to and activate the TLR4/MD-2 receptor complex. The specific conformation adopted by this compound upon binding is what triggers the downstream signaling cascade of the innate immune response.

Recent research has explored the creation of novel supramolecular assemblies using lipids. acs.orgwipo.int For instance, lipid-coated polyelectrolytes can form a variety of ordered structures. acs.org By controlling factors like printing force and humidity, lipid micelles can be directed to self-assemble into diverse nanostructures such as discs, sheets, and novel "nanopalms". researchgate.net While not directly studying bacterial this compound, this research highlights the fundamental principles governing how lipid structure dictates the formation of complex, ordered assemblies. acs.orgresearchgate.net

Biosynthesis and Enzymatic Modification Pathways of Lipid a

Constitutive Biosynthetic Steps: The Raetz Pathway

The primary pathway for lipid A biosynthesis, known as the Raetz pathway, is a conserved series of nine enzymatic steps that occur on the cytoplasmic surface of the inner membrane in most Gram-negative bacteria. annualreviews.orgnih.govresearchgate.net This pathway leads to the production of Kdo₂-lipid A, the foundational structure for further modifications. microbiologyresearch.org

Initial Steps and Key Enzymes (e.g., LpxA, LpxC)

The Raetz pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The first enzyme in the pathway, LpxA, is an acyltransferase that catalyzes the transfer of an R-3-hydroxyacyl chain from acyl-acyl carrier protein (acyl-ACP) to the 3-OH group of UDP-GlcNAc, producing UDP-3-O-(acyl)-GlcNAc. biomolther.org This reaction takes place in the cytoplasm. biomolther.org

Following the LpxA-catalyzed step, the second enzyme, LpxC, a deacetylase, removes the acetate (B1210297) group from the amino sugar, yielding UDP-3-O-(acyl)-GlcN. biomolther.org The LpxC-catalyzed reaction is considered a key committed step in the this compound biosynthetic pathway. biomolther.org Inhibitors targeting LpxC have been explored as potential antibacterial agents. wikipedia.orgresearchgate.net

Other enzymes in the Raetz pathway sequentially modify this precursor, including the addition of a second acyl chain, the formation of a disaccharide backbone, and the addition of Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) residues, ultimately resulting in the formation of Kdo₂-lipid IV A, which is then further acylated by LpxL and LpxM to form Kdo₂-lipid A. pnas.orgasm.org

Role of ABC Transporters (e.g., MsbA) in this compound Trafficking

Once synthesized on the cytoplasmic face of the inner membrane, the nascent core-lipid A molecule needs to be transported to the periplasmic leaflet of the inner membrane for further assembly with the core oligosaccharide and O-antigen (if present) and subsequent translocation to the outer membrane. annualreviews.orgnih.govgrantome.com This crucial transport step is mediated by MsbA, an essential ATP-binding cassette (ABC) transporter. nih.govtandfonline.comnih.govplos.org

MsbA functions as a lipid flippase, facilitating the translocation of this compound and core-lipid A across the inner membrane. nih.govtandfonline.complos.org The transport activity of MsbA is coupled to ATP hydrolysis, which drives conformational changes in the transporter, allowing for the movement of lipid substrates. plos.org Structural studies of MsbA have provided insights into its mechanism, showing large amplitude openings in the transmembrane domain that are likely necessary for lipid passage. nih.gov MsbA is considered a viable target for the development of new antibiotics due to its essential role in the viability of most Gram-negative pathogens. nih.gov

Enzymatic Modifications of this compound in the Outer Membrane

Following transport to the outer membrane, this compound can undergo further enzymatic modifications. These modifications are often non-stoichiometric and can be regulated by environmental conditions, contributing to the diversity of this compound structures found in different bacterial species and influencing properties such as endotoxicity and resistance to antimicrobial peptides. microbiologyresearch.organnualreviews.org

Deacylation Mechanisms and Associated Enzymes (e.g., PagL)

This compound deacylation involves the removal of acyl chains from the this compound structure. One key enzyme involved in this process is PagL, an outer membrane enzyme that catalyzes the removal of the 3-O-linked acyl chain from this compound. uniprot.orgnih.govasm.orgresearchgate.net PagL activity has been observed in various Gram-negative bacteria, and its function can decrease the endotoxic activity of LPS. uniprot.orgnih.gov The activity of PagL can be regulated, and its latency has been observed in some species, potentially contributing to the maintenance of a robust outer membrane barrier. nih.govasm.org Another deacylase, LpxR, removes the 3'-O-acyloxyacyl moiety of this compound and is located in the outer membrane. pnas.org

Addition of Secondary Acyl Chains (e.g., LpxL, LpxM, PagP)

The addition of secondary acyl chains to the this compound precursor Kdo₂-lipid IV A is catalyzed by specific acyltransferases. In Escherichia coli, LpxL and LpxM are responsible for adding the fifth and sixth acyl chains, respectively, to form hexa-acylated Kdo₂-lipid A. pnas.orgasm.orgasm.org LpxL transfers a laurate group to the 2'-R-3-hydroxymyristate moiety, while LpxM transfers a myristate group to the 3'-R-3-hydroxymyristate residue. asm.orgasm.org These enzymes are typically located in the inner membrane. asm.org

PagP is another outer membrane acyltransferase that can add a palmitate group (C16:0) to this compound. uniprot.orgpnas.orgwikipedia.orgnih.govpnas.org PagP transfers a palmitate chain from a phospholipid to the hydroxyl group of the R-3-hydroxymyristate chain at position 2 of this compound. uniprot.orgpnas.org This modification can increase the number of acyl chains and is associated with increased resistance to cationic antimicrobial peptides. pnas.orgnih.govpnas.org The activity of PagP is often regulated by environmental conditions, such as magnesium limitation, via the PhoPQ two-component system. asm.orgpnas.org

Different bacterial species can exhibit variations in the types and positions of secondary acyl chains added, contributing to the structural diversity of this compound. For example, Acinetobacter baumannii encodes a dual acyltransferase, LpxM, which can transfer two lauroyl groups, leading to the synthesis of hepta-acylated this compound. asm.orgasm.org

Phosphorylation and Dephosphorylation (e.g., LpxT, LpxE)

Phosphorylation and dephosphorylation of the phosphate (B84403) groups on the this compound backbone are further modifications that can occur. In E. coli, LpxT is an inner membrane enzyme that transfers a phosphate group from undecaprenyl pyrophosphate (Und-PP) to the 1-position of this compound, forming this compound 1-diphosphate. microbiologyresearch.orguniprot.orgebi.ac.ukresearchgate.net This modification is present in a fraction of this compound molecules and is linked to the recycling of Und-PP. microbiologyresearch.orguniprot.orgebi.ac.uk LpxT activity can be regulated. uniprot.orgresearchgate.net

Dephosphorylation of this compound is catalyzed by phosphatases such as LpxE. LpxE is an inner membrane enzyme that can remove the phosphate group at the C1 position of this compound. biomolther.orgfrontiersin.orgnih.govresearchgate.net LpxE activity has been observed in various bacteria and can play roles in antibiotic resistance and modulation of the host immune response. biomolther.orgfrontiersin.orgnih.govnih.gov Some LpxE enzymes have also been shown to possess phosphatase activity towards other lipid substrates, such as undecaprenyl pyrophosphate and phosphatidylglycerol phosphate, suggesting a broader role in bacterial envelope biogenesis. nih.govresearchgate.netnih.gov Another phosphatase, LpxF, can dephosphorylate the 4'-phosphate group of this compound in some species. biomolther.orgasm.org

Interactive Data Table: Key Enzymes and Transporters in this compound Biosynthesis and Modification

Enzyme/TransporterLocationPrimary FunctionPubChem CID (Approximate/Representative)
LpxACytoplasm/Inner MembraneAcylation of UDP-GlcNAcNot applicable (enzyme)
LpxCCytoplasmDeacetylation of UDP-3-O-(acyl)-GlcNAcNot applicable (enzyme)
MsbAInner MembraneThis compound and core-lipid A trafficking (flippase)Not applicable (transporter)
PagLOuter MembraneDeacylation of 3-O-linked acyl chainNot applicable (enzyme)
LpxLInner MembraneAddition of secondary acyl chain (e.g., laurate)Not applicable (enzyme)
LpxMInner MembraneAddition of secondary acyl chain (e.g., myristate)Not applicable (enzyme)
PagPOuter MembraneAddition of secondary acyl chain (e.g., palmitate)Not applicable (enzyme)
LpxTInner MembranePhosphorylation at the 1-position of this compoundNot applicable (enzyme)
LpxEInner MembraneDephosphorylation at the C1 position of this compoundNot applicable (enzyme)

Addition of Aminoarabinose (L-Ara4N) and Phosphoethanolamine (pEtN) (e.g., ArnT, EptA)

This compound molecules in Gram-negative bacteria can undergo enzymatic modifications, including the addition of positively charged groups such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN) to the phosphate groups of the glucosamine (B1671600) disaccharide backbone. nih.govnih.govresearchgate.net These modifications are crucial for altering the net negative charge of this compound, which impacts interactions with the environment and host factors. nih.govresearchgate.net

The addition of L-Ara4N is catalyzed by enzymes encoded by the arn operon, with ArnT being a key aminoarabinose transferase responsible for this modification. nih.govresearchgate.net EptA (also known as PmrC and LptA) is a phosphoethanolamine transferase that adds pEtN residues to the this compound phosphate groups. nih.govnih.govresearchgate.net These enzymes are typically located in the inner membrane with their active sites facing the periplasm, where this compound is transported during its synthesis and assembly into the outer membrane. mdpi.comnih.gov

In Escherichia coli and Salmonella, ArnT and EptA catalyze the periplasmic addition of L-Ara4N and pEtN, respectively. nih.govresearchgate.net In Salmonella, L-Ara4N is preferentially added to the 4′-phosphate group, while pEtN is added to the 1-phosphate group of this compound. nih.gov However, the target positions can be exchanged or modified with the same moiety if either ArnT or EptA is absent. nih.gov EptA utilizes phosphatidylethanolamine (B1630911) (PE) as the pEtN donor, resulting in the formation of diacylglycerol (DAG) as a byproduct. researchgate.netresearchgate.net

Regulatory Mechanisms of this compound Biosynthesis and Modification

The biosynthesis and modification of this compound are tightly regulated processes, allowing bacteria to adapt to diverse environmental conditions and host interactions. nih.govnih.govnih.gov This regulation occurs at multiple levels, including sensing environmental cues, utilizing two-component regulatory systems, and controlling the expression and activity of modifying enzymes at the transcriptional and post-translational levels. nih.govmdpi.com

Environmental Cues (e.g., pH, Temperature, Cation Concentration)

Environmental factors play a significant role in triggering changes in this compound structure. nih.govmdpi.com These cues include variations in pH, temperature, and the concentration of divalent cations such as Mg2+ and Fe3+. nih.govnih.govmdpi.comasm.orgnih.gov

Low pH and high concentrations of Fe3+ and Al3+ have been shown to activate the PmrAB two-component system, leading to the upregulation of genes involved in this compound modification, such as arnT and eptA. nih.govnih.gov Similarly, depletion of cations like Mg2+ can activate the PmrAB system, sometimes via the PhoPQ system, in species like Pseudomonas aeruginosa. nih.govmdpi.com

Temperature also influences this compound structure. nih.govnih.gov For instance, Francisella species synthesize this compound with shorter fatty acids at lower temperatures (~25°C) and longer fatty acids at higher temperatures (37°C). nih.gov This temperature-dependent shift in fatty acid composition is regulated at the genetic and enzymatic level. nih.gov In Yersinia enterocolitica, tetra-acylated this compound predominates at 37°C, while hexa-acylated this compound is more prevalent at 21°C, with the expression levels of the relevant acyltransferases being temperature-regulated. nih.gov

Two-Component Regulatory Systems (e.g., PhoP/Q, PmrA/B)

Two-component regulatory systems (TCSs) are key sensory pathways that enable bacteria to adapt to their environment and host. mdpi.com Several TCSs are involved in regulating this compound modification enzymes, with the PhoPQ and PmrAB (also known as BasRS) systems being particularly widespread and well-studied. nih.govmdpi.commdpi.com

The PhoPQ system typically responds to low Mg2+ environments and acidic pH. mdpi.comresearchgate.net Upon activation, the sensor kinase PhoQ phosphorylates the response regulator PhoP, which then acts as a transcription factor to regulate target genes, including those involved in this compound modification. nih.govmdpi.com PhoPQ can upregulate genes encoding enzymes like PagP (involved in palmitoylation) and PagL (involved in deacylation). nih.govmdpi.com It can also regulate this compound modification indirectly through transcriptional activation of small RNAs (sRNAs), such as MgrR in E. coli, which negatively regulates the expression of eptB, another phosphoethanolamine transferase. nih.govresearchgate.net

The PmrAB system is activated by signals such as Fe3+, Al3+, and low pH. nih.govnih.gov In some species, like Salmonella Typhimurium, PmrAB can also be activated by low Mg2+ in a PhoPQ-dependent manner involving the regulatory protein PmrD. nih.govresearchgate.net Activated PmrA upregulates the transcription of genes like arnT (also known as pmrK) and eptA (also known as lptA and pmrC), which are responsible for the addition of aminoarabinose and phosphoethanolamine to this compound, respectively. nih.govnih.govnih.gov

In P. aeruginosa, both PhoPQ and PmrAB, along with other TCSs like ParRS and CprRS, directly control the expression of the arnBCADTEF operon, which is involved in L-Ara4N modification. mdpi.com

Transcriptional and Post-Translational Control of Modifying Enzymes

Regulation of this compound modifying enzymes occurs at both the transcriptional and post-translational levels. nih.govmdpi.com Transcriptional control primarily involves the action of regulatory systems like PhoPQ and PmrAB, which modulate the expression of genes encoding these enzymes. nih.govmdpi.com

Post-translational control allows for more rapid adjustments to enzyme activity in response to environmental changes or specific cellular states. nih.govmdpi.com For example, the activity of the this compound kinase LpxT, which phosphorylates this compound, can be inhibited post-translationally by the small peptide PmrR, which is upregulated by the PmrAB system in response to high Fe3+ levels. nih.govnih.govmdpi.com This inhibition of LpxT by PmrA is required for efficient phosphoethanolamine decoration of this compound by EptA. nih.gov

Some modifying enzymes, such as the acyltransferase PagP and the deacylase PagL, are located in the outer membrane and can be subject to post-translational activation. nih.govmdpi.com For instance, PagP can be activated when the outer membrane permeability is breached, potentially by the displacement of phospholipid substrates. nih.govmdpi.com The expression of the deacylase LpxR is negatively regulated by the sRNA MicF, which affects its mRNA stability. mdpi.com

Small RNAs also play a role in regulating this compound modification at the post-transcriptional level. nih.govmdpi.comresearchgate.net As mentioned, MgrR, a transcriptional target of PhoP, negatively regulates the expression of eptB by affecting its mRNA. nih.govresearchgate.net Another sRNA, ArcZ, also negatively regulates eptB expression. researchgate.net

Here is a summary of some regulatory mechanisms:

Regulatory MechanismExamples (Systems/Factors)Enzymes/Genes Regulated (Examples)Level of ControlEffect on this compound Modification (Examples)Source
Environmental CuesLow pH, High Fe3+, Al3+ArnT, EptATranscriptionalAddition of L-Ara4N and pEtN nih.govnih.gov
Low Mg2+ArnT, EptA, PagP, PagLTranscriptionalAddition of L-Ara4N and pEtN, Acylation, Deacylation nih.govmdpi.com
TemperatureLpxD1, LpxD2, MsbB, HtrB, LpxPTranscriptional/EnzymaticFatty acid chain length/number nih.govnih.gov
Two-Component SystemsPhoP/QPagP, PagL, MgrR (sRNA)TranscriptionalAcylation, Deacylation, Indirect regulation of EptB nih.govmdpi.comresearchgate.net
PmrA/BArnT, EptA, PmrR (peptide)Transcriptional/Post-translationalAddition of L-Ara4N and pEtN, Inhibition of LpxT nih.govnih.govnih.gov
Transcriptional ControlPhoP, PmrA, σE, sRNAs (MgrR, ArcZ)arn operon, eptA, eptB, pagP, pagL, lpxRTranscriptionalModulation of enzyme synthesis nih.govmdpi.comresearchgate.net
Post-Translational ControlPmrR (peptide), Substrate availabilityLpxT, PagP, PagLPost-translationalInhibition of enzyme activity, Activation of enzyme activity nih.govnih.govmdpi.com

Genetic Determinants of this compound Structural Heterogeneity

This compound exhibits significant structural heterogeneity within and between bacterial species. nih.govfrontiersin.orgresearchgate.net This heterogeneity arises from variations in the number, position, and chain length of fatty acids, as well as the presence and location of modifications such as phosphorylation, phosphoethanolamine, and amino sugars. nih.govresearchgate.net These structural differences have functional consequences, influencing the integrity and permeability of the outer membrane, susceptibility to antimicrobial peptides, and interactions with the host immune system. nih.govfrontiersin.orgresearchgate.net

The structural diversity of this compound is primarily determined by the genetic makeup of the bacterium. nih.govnih.gov Genes encoding the enzymes involved in the core this compound biosynthesis pathway (Lpx enzymes) are largely conserved among Gram-negative bacteria. nih.govfrontiersin.org However, variations and the presence or absence of genes encoding modifying enzymes contribute significantly to this compound heterogeneity. nih.govfrontiersin.org

Mutations in genes responsible for this compound biosynthesis or modification can lead to altered this compound structures. nih.gov For example, mutations in genes like lpxL and lpxM (encoding acyltransferases) can affect the number and length of acyl chains attached to this compound. nih.govnih.govresearchgate.net Similarly, mutations in regulatory genes or systems, such as pmrAB or phoPQ, can indirectly influence this compound structure by altering the expression of modifying enzymes. nih.govmdpi.comresearchgate.net

Horizontal gene transfer can also introduce new genetic determinants for this compound modification, contributing to structural diversity observed between different strains or species. frontiersin.org The regulation of gene expression and enzyme activity, as discussed in the previous sections, provides a dynamic mechanism for generating intra-strain this compound heterogeneity in response to environmental cues. nih.gov

The genetic basis for this compound heterogeneity allows bacteria to produce different this compound species, enabling adaptation to specific niches and influencing the outcome of host-pathogen interactions. nih.govnih.govfrontiersin.org

Molecular Recognition and Cellular Signaling by Lipid a

Toll-Like Receptor 4 (TLR4)-MD-2-CD14 Complex Activation

The primary receptor complex responsible for recognizing lipid A is a heteromeric structure composed of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and cluster of differentiation 14 (CD14). frontiersin.orgnih.gov The activation of this complex is a multi-step process involving precise molecular interactions and conformational changes. nih.govnih.gov

The direct binding of this compound is not to TLR4 itself, but to the co-receptor MD-2, which possesses a deep hydrophobic pocket that accommodates the acyl chains of the this compound molecule. frontiersin.orgnih.gov MD-2 is a soluble protein that associates with the extracellular domain of TLR4. nih.gov The binding pocket of MD-2 is lined with hydrophobic amino acid residues, creating a favorable environment for the lipid chains. frontiersin.orgresearchgate.net

The nature of this interaction is highly dependent on the acylation pattern of the this compound molecule. For instance, the hexa-acylated this compound of Escherichia coli binds in a manner where five of its acyl chains are buried within the MD-2 pocket, while the sixth chain is exposed on the surface of MD-2. frontiersin.org This exposed chain plays a crucial role in the subsequent dimerization of the receptor complex. In contrast, tetra-acylated this compound variants, such as lipid IVa, can be fully contained within the hydrophobic pocket of human MD-2, which is a key reason for its antagonistic activity in human cells. nih.govacs.org The species-specific activity of lipid IVa, which acts as an agonist in murine cells, is attributed to differences in the shape and electrostatic potential of the mouse MD-2 pocket, which forces one of the acyl chains to be presented on the surface, similar to hexa-acylated this compound in the human complex. acs.org

This compound VariantAcyl ChainsBinding to Human MD-2 PocketReceptor Activity (Human)
Hexa-acylated this compound (e.g., E. coli)65 chains buried, 1 chain exposedAgonist
Tetra-acylated Lipid IVa4All 4 chains buriedAntagonist
Eritoran (synthetic)4All 4 chains buriedAntagonist

The phosphate (B84403) groups on the diglucosamine backbone of this compound, typically at the 1 and 4' positions, are essential for its biological activity. nih.gov These negatively charged groups engage in critical ionic interactions with positively charged amino acid residues on both MD-2 and TLR4. frontiersin.orgnih.gov The 1-phosphate group interacts with positively charged residues on the second TLR4 molecule (TLR4*) in the dimerized complex, contributing to the stability of the active receptor assembly. frontiersin.orgresearchgate.net

The 4'-phosphate group forms ionic bonds with positively charged residues at the opening of the MD-2 pocket and also with residues on the opposing TLR4 molecule at the dimerization interface. frontiersin.orgnih.gov For example, in the mouse TLR4 complex, the 4'-phosphate of lipid IVa interacts with Lys367 and Arg434 on the opposing TLR4, an interaction that is absent in the human receptor and contributes to the species-specific agonistic activity of lipid IVa in mice. nih.gov The removal of these phosphate groups, as in monophosphoryl this compound (MPLA), significantly attenuates the molecule's pro-inflammatory activity. nih.gov

Phosphate GroupInteracting Residues/MoleculesFunctional Significance
1-PhosphatePositively charged residues on TLR4*Stabilizes receptor dimerization. frontiersin.orgresearchgate.net
4'-PhosphatePositively charged residues on MD-2 and opposing TLR4Essential for agonist activity and receptor dimerization. frontiersin.orgnih.gov

The binding of an agonistic this compound molecule to MD-2 induces significant conformational changes in both the co-receptor and TLR4. nih.govacs.org Upon ligand binding, the phenylalanine loop (around residue F126) of MD-2 undergoes a structural shift. frontiersin.orgpnas.org This rearrangement, along with the positioning of the this compound acyl chains, creates a new surface that facilitates the dimerization of two TLR4-MD-2-lipid A complexes into an "m" shaped multimer. frontiersin.orgpnas.org

Specifically, the binding of hexa-acylated this compound causes the proximal glucosamine (B1671600) ring to adopt a "tilted" orientation relative to the distal ring, which helps to expose one of the acyl chains on the MD-2 surface. acs.org This exposed chain then interacts with hydrophobic residues on the adjacent TLR4 molecule in the dimer, such as Phe440 and Phe463. nih.govnih.gov These "induced fit" conformational changes are essential for bringing the intracellular domains of the two TLR4 molecules into close proximity, a prerequisite for initiating downstream signaling. nih.gov Antagonistic ligands like lipid IVa bind to human MD-2 without inducing these necessary conformational changes, thus preventing receptor dimerization. acs.org

In the physiological context, the delivery of this compound to the TLR4/MD-2 complex is a highly orchestrated process facilitated by two accessory proteins: Lipopolysaccharide Binding Protein (LBP) and CD14. frontiersin.orgnih.gov LBP is a soluble plasma protein that recognizes and binds to LPS aggregates, such as those on the surface of bacteria. nih.govkoreascience.kr LBP then extracts monomeric LPS molecules and catalytically transfers them to CD14. frontiersin.orgnih.gov

CD14, which can be either membrane-bound via a glycosylphosphatidylinositol (GPI) anchor or soluble, accepts the LPS monomer from LBP. frontiersin.orgnih.gov The hydrophobic pocket of CD14 is thought to bind the acyl chains of this compound. pnas.org CD14 then efficiently presents the single this compound molecule to the TLR4/MD-2 complex, loading it into the hydrophobic pocket of MD-2. frontiersin.orgbohrium.com This sequential transfer from LBP to CD14 and finally to MD-2 dramatically increases the sensitivity of the host cell to minute concentrations of LPS. nih.gov This process is crucial for initiating a rapid innate immune response. nih.gov

Downstream Intracellular Signaling Pathways

The dimerization of the TLR4 receptor complex upon this compound binding brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This conformational change creates a scaffold for the recruitment of TIR domain-containing adaptor proteins, initiating a cascade of intracellular signaling events that culminate in the production of inflammatory mediators. frontiersin.org

The canonical and most rapid signaling pathway activated by TLR4 is dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). nih.govnih.gov Upon receptor dimerization, the TIR domain of TLR4 recruits another adaptor, TIR domain-containing adaptor protein (TIRAP), also known as Mal. nih.gov TIRAP then recruits MyD88 to the receptor complex. nih.govnih.gov

MyD88, in turn, recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1 or IRAK2, forming a complex known as the Myddosome. nih.gov This leads to the activation of TNF receptor-associated factor 6 (TRAF6). nih.gov Activated TRAF6 triggers downstream kinase cascades, ultimately leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov The activation of this pathway results in the rapid transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govresearchgate.net This MyD88-dependent pathway is crucial for the early phase of the inflammatory response to bacterial infection. nih.govoup.com

ComponentFunction in MyD88-Dependent Pathway
TIRAP (Mal)Recruits MyD88 to the activated TLR4 complex. nih.gov
MyD88Key adaptor protein that recruits IRAK family kinases. nih.govnih.gov
IRAKs (e.g., IRAK4, IRAK1)Kinases that are activated upon recruitment to the Myddosome. nih.gov
TRAF6Activated by the IRAK complex, leading to downstream kinase activation. nih.gov
NF-κBTranscription factor activated to induce pro-inflammatory cytokine gene expression. nih.gov

TRIF-Dependent Signaling Cascades

The engagement of this compound with the Toll-like receptor 4 (TLR4)-MD-2 complex initiates intracellular signaling cascades that are broadly categorized into MyD88-dependent and TRIF-dependent pathways. The latter, also known as the MyD88-independent pathway, is crucial for inducing the production of type I interferons (IFNs) and for the late-phase activation of other inflammatory responses. nih.govnih.gov This pathway is contingent on the internalization of the TLR4 receptor complex into endosomes. nih.govfrontiersin.org

The key adaptor protein in this cascade is the TIR-domain-containing adapter-inducing interferon-β (TRIF). pnas.org For TLR4 signaling, TRIF requires a bridging adaptor, the TRIF-related adaptor molecule (TRAM), to connect to the receptor's cytoplasmic Toll/interleukin-1 receptor (TIR) domain. rupress.orgresearchgate.net TRAM is myristoylated, which allows it to anchor to the endosomal membrane where it can associate with the internalized TLR4. nih.govresearchgate.net Following this association, TRAM recruits TRIF to the signaling complex. researchgate.net

Once recruited, TRIF serves as a scaffold for downstream signaling molecules. A critical function of the TRIF-dependent pathway is the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govepa.gov TRIF interacts with and activates the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. nih.gov These kinases then phosphorylate IRF3, leading to its dimerization and translocation to the nucleus, where it drives the transcription of type I IFN genes, such as IFN-β. nih.govnih.gov

In addition to activating IRF3, the TRIF pathway also contributes to a delayed or "late-phase" activation of the transcription factor NF-κB. frontiersin.orgnih.gov This occurs through a distinct mechanism involving the recruitment of TNF receptor-associated factor 6 (TRAF6) and Receptor-Interacting Protein 1 (RIP1), which ultimately leads to the activation of the IKK complex and subsequent NF-κB activation. researchgate.netpnas.org This late-phase NF-κB activation complements the early, MyD88-dependent activation, sustaining the inflammatory response. nih.gov

Adaptor ProteinLocalizationFunction in TLR4 SignalingKey Downstream Effectors
TRAM Endosomal membraneBridges TRIF to the internalized TLR4 receptor. nih.govrupress.orgTRIF
TRIF Cytoplasm/EndosomeRecruits and activates kinases for IRF3 and late-phase NF-κB activation. pnas.orgnih.govTBK1, IKKε, TRAF6, RIP1

NF-κB Activation and Transcriptional Regulation of Immune Genes

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is a central event in the cellular response to this compound. nih.gov The activation of NF-κB by this compound-stimulated TLR4 occurs through two distinct, yet partially overlapping, temporal waves: an early phase mediated by the MyD88-dependent pathway and a late phase driven by the TRIF-dependent pathway. frontiersin.orgoup.com

The MyD88-dependent pathway is initiated at the plasma membrane immediately following this compound binding to the TLR4/MD-2 complex. nih.govresearchgate.net MyD88, the primary adaptor protein, recruits Interleukin-1 Receptor-Associated Kinases (IRAKs), which in turn activate TRAF6. researchgate.netasm.org Activated TRAF6, along with other factors, forms a complex that activates the TAK1 kinase. qiagen.com TAK1 then phosphorylates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit IKKγ (NEMO). researchgate.net The activated IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. oup.comresearchgate.net The degradation of IκBα releases the NF-κB heterodimer, typically composed of p50 and p65 subunits, allowing it to translocate into the nucleus. qiagen.com

The TRIF-dependent pathway, initiated from endosomes, contributes to a sustained activation of NF-κB. nih.gov This pathway also utilizes TRAF6 and RIP1 to activate the IKK complex, ensuring prolonged NF-κB activity. researchgate.netresearchgate.net

Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of a vast array of immune genes. mdpi.com This binding initiates the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are critical for orchestrating the innate immune response. mdpi.com The activation of NF-κB is therefore a pivotal step that translates the detection of this compound into a robust pro-inflammatory gene expression program. nih.gov

MAPK Activation Pathways

In parallel with NF-κB activation, the recognition of this compound by TLR4 also triggers the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov These pathways are crucial for regulating the expression of many immune-related genes, both at the transcriptional and post-transcriptional levels. researchgate.net The three major MAPK families activated downstream of TLR4 are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). nih.gov

Similar to NF-κB, MAPK activation is initiated by upstream kinases that are engaged by adaptor proteins of both the MyD88- and TRIF-dependent pathways. The kinase TAK1, which is activated by TRAF6, serves as a key upstream activator for all three MAPK pathways. qiagen.com

p38 MAPK Pathway: Activation of p38 is strongly induced by this compound. This pathway is implicated in the stabilization of mRNA transcripts for many pro-inflammatory cytokines, including TNF-α, thereby enhancing their production. nih.gov

JNK Pathway: The JNK pathway is also activated following this compound stimulation. Activated JNKs phosphorylate transcription factors such as c-Jun, a component of the Activator Protein-1 (AP-1) complex, which collaborates with NF-κB to regulate the expression of inflammatory genes. nih.gov

ERK Pathway: The ERK pathway is another branch of MAPK signaling activated by this compound. While often associated with cell growth and differentiation, in the context of innate immunity, ERK activation can have both pro- and anti-inflammatory roles, contributing to the fine-tuning of the immune response.

The coordinated activation of these MAPK pathways, alongside NF-κB, is essential for a comprehensive cellular response to this compound, leading to the production of a wide spectrum of inflammatory mediators. qiagen.comnih.gov

MAPK PathwayKey Upstream ActivatorPrimary Downstream Transcription Factors/TargetsKey Immunological Functions
p38 TAK1MK2, MSK1mRNA stabilization, Cytokine production (e.g., TNF-α) nih.gov
JNK TAK1c-Jun (AP-1)Pro-inflammatory gene expression nih.gov
ERK TAK1MSK1, ELK-1Regulation of cytokine production, Cell survival

Receptor Specificity and Ligand-Induced Signaling Bias

The biological activity of this compound is profoundly influenced by its precise chemical structure, and the TLR4/MD-2 receptor complex exhibits remarkable specificity in recognizing these structural variations. frontiersin.orgnih.gov This specificity determines the nature and intensity of the downstream signaling cascade, a phenomenon known as ligand-induced signaling bias. nih.gov

The canonical, highly inflammatory this compound from Escherichia coli is hexa-acylated and bis-phosphorylated. frontiersin.org This structure fits snugly into the hydrophobic pocket of the MD-2 co-receptor, inducing a conformational change that promotes the dimerization of two TLR4/MD-2/Lipid A complexes. frontiersin.orgmdpi.com This dimerization is the critical event that initiates robust intracellular signaling through both MyD88- and TRIF-dependent pathways. oup.com

Variations in the number and length of acyl chains, as well as modifications to the phosphate groups, can dramatically alter the interaction with the receptor complex and the resulting immune response. nih.govpnas.org

Underacylated this compound: this compound variants with fewer than six acyl chains, such as the tetra-acylated precursor Lipid IVa, often exhibit species-specific activity. For instance, Lipid IVa is an agonist for murine TLR4 but acts as an antagonist for human TLR4, inhibiting signaling by competing with agonist this compound for binding to MD-2. oup.comnih.gov This highlights subtle but critical differences in the MD-2 binding pocket between species. mdpi.com

Monophosphoryl this compound (MPLA): This derivative, which lacks the 1-phosphate group, is a well-characterized example of a biased agonist. frontiersin.orgmdpi.com MPLA preferentially activates the TRIF-dependent pathway while having a significantly reduced capacity to activate the MyD88-dependent pathway. nih.govpnas.org This bias results in the strong induction of type I interferons and a dampened pro-inflammatory cytokine response, making MPLA a valuable vaccine adjuvant. mdpi.comfrontiersin.org

Synthetic Antagonists: Synthetic molecules designed to mimic the structure of this compound can act as potent TLR4 antagonists. nih.govnih.gov Compounds like Eritoran (E5564), based on the structure of the underacylated this compound from Rhodobacter sphaeroides, bind to MD-2 but fail to induce the receptor dimerization required for signal transduction. mdpi.commdpi.com These antagonists effectively block the inflammatory effects of endotoxin (B1171834).

This ligand-induced signaling bias demonstrates that the TLR4/MD-2 complex can be differentially activated to favor specific downstream pathways, offering a sophisticated mechanism for tailoring the immune response and a promising avenue for therapeutic intervention. nih.govnih.gov

Mechanisms of Endotoxin Tolerance Induced by this compound

Prolonged or repeated exposure to this compound can induce a state of cellular hyporesponsiveness known as endotoxin tolerance. lifeandbiology.comnih.gov This is a crucial negative feedback mechanism that protects the host from the damaging effects of excessive or sustained inflammation, though it can also increase susceptibility to secondary infections. nih.govnih.gov The molecular mechanisms underlying endotoxin tolerance are multifactorial and involve reprogramming at multiple levels of the TLR4 signaling pathway. researchgate.netnih.gov

Key mechanisms include:

Alterations in Receptor and Adaptor Proteins: While the expression of some components like CD14 may be maintained or increased, there can be a transient suppression of TLR4 expression. nih.gov More significantly, tolerance is associated with the impaired association of TLR4 with its signaling adaptors. A key event is the increased degradation of IRAK-1 and the induction of a non-functional splice variant of MyD88 (MyD88s), which acts as a dominant-negative inhibitor. nih.gov

Induction of Negative Regulators: A hallmark of endotoxin tolerance is the upregulation of intracellular negative regulators that actively suppress signaling. lifeandbiology.com One of the most critical is the Interleukin-1 Receptor-Associated Kinase-M (IRAK-M), which is induced by initial LPS exposure and acts to inhibit the dissociation of the IRAK-1/IRAK-4 complex from MyD88, thereby halting the downstream cascade. nih.govfrontiersin.org Other induced inhibitors include SHIP-1 (SH2-containing inositol-5'-phosphatase 1) and A20 (a ubiquitin-editing enzyme), which interfere with various steps in the signaling pathway. nih.gov

Nuclear and Transcriptional Reprogramming: At the nuclear level, changes in the composition of NF-κB dimers can occur, with an increase in inhibitory p50/p50 homodimers that compete for DNA binding sites without activating transcription. nih.gov Furthermore, epigenetic modifications, including changes in histone methylation and acetylation at the promoters of pro-inflammatory genes, lead to a chromatin state that is less permissive for transcription, effectively silencing these genes. frontiersin.org

Collectively, these mechanisms ensure that while the initial response to this compound is robust, subsequent encounters are met with a dampened inflammatory reaction, a critical process for maintaining immune homeostasis. lifeandbiology.comfrontiersin.org

Mechanism CategorySpecific Molecular ChangeConsequence
Receptor/Adaptor Level Augmented degradation of IRAK-1. nih.govBlocks signal transmission from MyD88.
Induction of MyD88s (short splice variant). nih.govActs as a dominant-negative inhibitor of MyD88 signaling.
Negative Regulators Upregulation of IRAK-M. nih.govfrontiersin.orgPrevents IRAK-1/4 activation and dissociation from MyD88.
Induction of SHIP-1 and A20. nih.govInhibit downstream signaling intermediates.
Nuclear Reprogramming Increased NF-κB p50 homodimers. nih.govRepresses transcription of pro-inflammatory genes.
Epigenetic modifications (e.g., histone deacetylation). frontiersin.orgRenders pro-inflammatory gene promoters inaccessible.

Immunomodulatory Activities of Lipid a Mechanistic Research

Induction of Pro-inflammatory Cytokine and Chemokine Production (in vitro/ex vivo models)

Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. nih.govnih.gov Its interaction with Toll-like receptor 4 (TLR4) on immune cells triggers a signaling cascade that results in the production of a wide array of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org This response is critical for initiating a defense against bacterial infections.

Macrophage and Monocyte Activation

Macrophages and monocytes are key players in the initial response to bacterial pathogens. This compound is a strong activator of these cells, prompting them to release immune-stimulating molecules like pro-inflammatory cytokines. nih.gov The activation of TLR4 by this compound initiates intracellular signaling pathways, primarily through the MyD88-dependent and TRIF-dependent pathways. frontiersin.org The MyD88-dependent pathway leads to the early activation of NF-κB, a crucial transcription factor for pro-inflammatory gene expression. frontiersin.org This results in the increased transcription of genes for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-12, and IL-23. aai.org

Studies using in vitro models with murine peritoneal macrophages and macrophage-like cell lines have demonstrated that this compound robustly enhances the secretion of TNF-α. nih.gov In human monocytes, this compound stimulation leads to the upregulation of co-stimulatory molecules CD80 and CD86, which are essential for activating T cells. asm.org This effect is mediated through both TLR2 and TLR4. asm.org Furthermore, research has shown that lipin-1, a phosphatidic acid phosphatase, plays a proinflammatory role during TLR4 activation in macrophages by influencing the production of diacylglycerol and the activation of MAPKs and AP-1, ultimately affecting the generation of cytokines like IL-6 and IL-12. aai.org

The activation of macrophages by this compound is a complex process involving multiple signaling pathways and resulting in the production of a broad spectrum of inflammatory mediators. This rapid response is vital for controlling bacterial infections but can also contribute to pathological inflammation if not properly regulated. aai.org

Cell TypeStimulusKey Cytokines/Chemokines InducedSignaling Pathways InvolvedReferences
Murine Peritoneal MacrophagesThis compoundTNF-α, IL-6, IL-12, IL-23TLR4, MyD88, TRIF, NF-κB, MAPK, AP-1 nih.govfrontiersin.orgaai.org
Human MonocytesThis compoundTNF-α, IL-10, IL-12TLR2, TLR4, NF-κB p65 asm.org
Human Macrophage-like cell line (THP-1)This compoundTNF-α, IL-1βTLR4 nih.govaai.org
Murine Macrophage-like cell line (RAW 264.7)This compoundTNF-α, IL-1βTLR4 nih.govaai.org

Dendritic Cell Maturation and Antigen Presentation

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that play a crucial role in bridging innate and adaptive immunity. researchgate.netfrontiersin.org Upon encountering pathogens, immature DCs undergo a maturation process, which is essential for initiating T-cell responses. aai.org this compound is a potent inducer of DC maturation. researchgate.net

The interaction of this compound with TLR4 on DCs triggers a signaling cascade that leads to several key changes characteristic of maturation. aai.org These include the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, as well as the major histocompatibility complex (MHC) class II molecule HLA-DR. aai.orgsums.ac.irnih.gov This increased expression of surface molecules enhances the DC's ability to present antigens and provide co-stimulatory signals to naive T cells, leading to their activation. nih.gov

Furthermore, this compound stimulation induces the production of cytokines by DCs, most notably Interleukin-12 (IL-12). aai.orgnih.gov IL-12 is critical for driving the differentiation of naive T cells into T helper 1 (Th1) cells, which are important for cell-mediated immunity against intracellular pathogens. aai.org The maturation process also involves changes in cellular metabolism, with DCs switching from catabolic to anabolic processes to support the synthesis of molecules required for antigen presentation and T-cell activation. frontiersin.org

Studies have shown that monophosphoryl this compound (MPLA), a derivative of this compound, also induces DC maturation, characterized by the upregulation of CD83, CD86, and the production of IL-12, although to a lesser extent than LPS. aai.orgsums.ac.ir This MPLA-induced maturation is sufficient to promote the activation of both naive and antigen-specific CD4+ T cells. aai.org

Cell TypeStimulusKey Upregulated MoleculesKey Cytokines ProducedFunctional OutcomeReferences
Human Monocyte-derived Dendritic CellsThis compound / MPLACD40, CD80, CD86, CD83, HLA-DRIL-12Enhanced T-cell activation and proliferation aai.orgsums.ac.irnih.gov
Murine Bone Marrow-derived Dendritic CellsCationic Lipids (e.g., DOTAP)CD80, CD86TNF-αDC activation and maturation tandfonline.com

Regulation of Adaptive Immune Responses by this compound (Mechanistic)

This compound not only initiates innate immune responses but also plays a crucial role in shaping the subsequent adaptive immune response. frontiersin.orgfrontiersin.org By activating antigen-presenting cells and influencing cytokine production, this compound can direct the nature and magnitude of T and B cell responses. nih.gov

T-Cell Polarization and Differentiation

The cytokine milieu created by dendritic cells (DCs) upon activation by this compound is a key determinant of T-cell polarization. The production of IL-12 by this compound-stimulated DCs is particularly important for driving the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells. aai.org Th1 cells are characterized by their production of interferon-gamma (IFN-γ) and are critical for cellular immunity against intracellular pathogens.

In contrast, other lipid mediators can influence T-cell responses in different ways. For instance, specialized pro-resolving mediators (SPMs) can modulate T-cell fate and function, often exerting anti-inflammatory effects. frontiersin.orgfrontiersin.org The balance between pro-inflammatory signals initiated by molecules like this compound and pro-resolving signals from other lipids is crucial for maintaining immune homeostasis. frontiersin.org

Research has also indicated that this compound can have a direct impact on T cells. nih.gov Monophosphoryl this compound (MPLA) has been shown to act directly on T cells, likely through their Toll-like receptors, increasing intracellular calcium and up-regulating CD40 ligand expression, which contributes to their activation. nih.gov

B-Cell Activation and Antibody Production (TLR4-dependent)

This compound is a potent B-cell mitogen, capable of inducing B-cell activation and proliferation in a T-cell-independent manner. nih.gov This activation is mediated through Toll-like receptor 4 (TLR4) expressed on B cells. nih.govrupress.org Signaling through TLR4 promotes the maturation of immature and transitional B cells. nih.govaai.org

Studies have shown that TLR4 signaling is required for the activation of B cells and the production of autoantibodies in certain contexts. nih.gov this compound-induced TLR4 signaling can promote the expression of IgM and the differentiation of transitional B cells. nih.gov Furthermore, TLR4 activation on B cells can lead to the upregulation of B-cell activating factor (BAFF), which further promotes B-cell activation. nih.gov

The interaction between the B-cell receptor (BCR) and TLR4 signaling pathways is complex. Evidence suggests that TLR4 signals in B lymphocytes can be transduced via the BCR and the tyrosine kinase SYK. rupress.orgnih.gov Combined stimulation with a this compound fragment and an anti-IgM antibody can lead to increased viability, proliferation, and activation of B cells. mdpi.com In some models, the T-cell-independent IgG class switch in response to peptide antigens has been shown to be strictly dependent on the direct stimulation of B cells through TLR4 and the TRIF signaling pathway, but not MyD88. ashpublications.org

Differential Immune Responses to this compound Structural Variants

The structure of this compound can vary significantly among different bacterial species, and even within a single species under different environmental conditions. atsjournals.org These structural variations, particularly in the number and length of acyl chains and the degree of phosphorylation, have a profound impact on the ability of this compound to activate TLR4 and elicit an immune response. frontiersin.orgatsjournals.orgasm.org

For example, hexa-acylated and bis-phosphorylated this compound, typical of Escherichia coli, is a powerful activator of TLR4, leading to a strong pro-inflammatory response. beilstein-journals.org In contrast, underacylated this compound variants, such as the tetra-acylated lipid IVa, can act as antagonists of human TLR4, blocking the endotoxic effects of more potent this compound forms. beilstein-journals.org

Pseudomonas aeruginosa can modify its this compound structure during chronic infections, leading to altered immune responses. nih.govatsjournals.org For instance, the absence of PagL-mediated deacylation in P. aeruginosa this compound results in a structure that triggers increased pro-inflammatory cytokine production by human macrophages. nih.govatsjournals.org Similarly, the bacterium Yersinia pestis alters its this compound structure based on temperature. At 37°C (the temperature of a mammalian host), it produces a tetra-acylated, TLR4-inhibiting form of this compound, which helps it evade the immune system. frontiersin.org

Monophosphoryl this compound (MPLA), a derivative of this compound lacking one phosphate (B84403) group, is a well-studied example of a structural variant with altered immunomodulatory properties. nih.govaai.org MPLA is a potent immune adjuvant but exhibits significantly lower toxicity than native this compound. nih.govaai.org This is partly because while MPLA effectively induces the production of TNF-α, it does not efficiently trigger the secretion of IL-1β or the activation of caspase-1, a key enzyme in the inflammasome pathway. nih.govaai.org MPLA also induces higher levels of the anti-inflammatory cytokine IL-10 compared to LPS. nih.gov

Synthetic this compound analogs have been instrumental in dissecting the structure-activity relationships of this compound. nih.govnih.gov Studies with these synthetic compounds have confirmed that the number and type of acyl chains, as well as the phosphorylation pattern, are critical determinants of their ability to stimulate immune cells. nih.gov For instance, a synthetic analog closely resembling natural this compound, with a β-1,6-glucosamine disaccharide backbone and specific acylation, was active in various immune assays, though generally less potent than the natural product. nih.gov

This compound VariantSource Organism/TypeKey Structural Feature(s)Immune Response ProfileReferences
Hexa-acylated, bis-phosphorylated this compoundEscherichia coliSix acyl chains, two phosphate groupsPotent TLR4 agonist, strong pro-inflammatory response beilstein-journals.org
Tetra-acylated this compound (Lipid IVa)Synthetic/PrecursorFour acyl chainsTLR4 antagonist in humans, blocks endotoxic activity beilstein-journals.org
Deacylated this compoundPseudomonas aeruginosa (chronic infection)Lacks PagL-mediated deacylationIncreased pro-inflammatory cytokine production nih.govatsjournals.org
Tetra-acylated this compoundYersinia pestis (at 37°C)Four acyl chainsTLR4 inhibitor, immune evasion frontiersin.org
Monophosphoryl this compound (MPLA)Derivative of this compoundLacks one phosphate groupPotent adjuvant, reduced toxicity, low IL-1β secretion, high IL-10 production nih.govaai.orgnih.gov
Penta-acylated, monophosphorylated this compoundBacteroides thetaiotaomicronFive acyl chains, one phosphate group at 1-carbonDifferential NF-κB stimulation compared to P. gingivalis this compound frontiersin.org
Penta-acylated, monophosphorylated this compoundPorphyromonas gingivalisFive acyl chains, one phosphate group at 4'-carbonDifferential NF-κB stimulation compared to B. thetaiotaomicron this compound frontiersin.org

Immunomodulation of Non-Immune Cells by this compound (e.g., Endothelial Cells)

This compound, the bioactive component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a potent activator of the innate immune system. nih.govfrontiersin.org While its effects on professional immune cells are well-documented, this compound also exerts significant immunomodulatory activities on non-immune cells, particularly endothelial cells, which line the interior surface of blood vessels. frontiersin.org These cells are critical regulators of inflammation and leukocyte trafficking. mdpi.com The interaction of this compound with endothelial cells is primarily mediated by the Toll-like receptor 4 (TLR4) complex. nih.govnih.gov

The activation of TLR4 on endothelial cells by this compound requires the presence of accessory proteins, including LPS-binding protein (LBP) and soluble CD14, which facilitate the transfer of this compound to the TLR4/MD-2 receptor complex. frontiersin.orgnih.gov Upon binding, TLR4 dimerizes and initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.orgnih.gov

The MyD88-dependent pathway leads to the rapid activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6). frontiersin.orgnih.gov The TRIF-dependent pathway, which is activated sequentially, is responsible for producing type I interferons and other chemokines like RANTES (CCL5) and IP-10 (CXCL10). nih.govnih.gov

Interestingly, studies using Monophosphoryl this compound (MPLA), a detoxified derivative of this compound, have revealed nuanced immunomodulatory effects. MPLA acts as a weak TLR4 agonist in endothelial cells, preferentially activating the MyD88-dependent pathway while inducing minimal TRIF-dependent responses. nih.govportlandpress.com Furthermore, MPLA can inhibit the potent inflammatory response induced by pathogenic LPS. nih.govnih.govvumc.org This inhibitory effect is associated with reduced phosphorylation of p38 MAPK and decreased transcription of inflammatory cytokine mRNAs, suggesting that MPLA can act as a receptor antagonist at the TLR4 complex on endothelial cells. nih.govvumc.org This capacity of MPLA to induce a state of "endotoxin tolerance" in endothelial cells highlights a key mechanism of immunomodulation, whereby prior exposure to a weak agonist dampens the response to subsequent challenges with a strong agonist. portlandpress.com

The structural characteristics of this compound itself can also influence the endothelial response. Variations in the number and length of acyl chains can determine whether the molecule acts as a TLR4 agonist or antagonist, thereby modulating the host immune response. frontiersin.org For example, some this compound variants from marine bacteria bind to the TLR4 receptor but fail to trigger a strong signaling cascade, effectively competing with and antagonizing potent activators like E. coli this compound. royalsocietypublishing.org

Table 1: Research Findings on this compound Immunomodulation of Endothelial Cells

Research Focus Key Findings Involved Molecules/Pathways References
MPLA Inhibition of LPS Response Monophosphoryl this compound (MPLA) inhibits LPS-induced cytokine (IL-6) and chemokine (RANTES, IP-10) production in human umbilical vein endothelial cells (HUVECs). TLR4, MyD88, TRIF, p38 MAPK nih.govnih.govvumc.org
Induction of Endotoxin (B1171834) Tolerance Pre-treatment with MPLA induces a tolerant phenotype in endothelial cells to subsequent LPS challenges, primarily through a MyD88-dependent mechanism. TLR4, MyD88 portlandpress.com
TLR4 Signaling Pathways Endothelial cells express TLR4 and utilize both MyD88- and TRIF-dependent pathways for signaling, although MPLA preferentially uses the MyD88 pathway. TLR4, LBP, CD14, MyD88, TRIF nih.govportlandpress.com
Structural Variation and Activity Variations in this compound acyl chains can alter TLR4 signaling, with some variants acting as antagonists. TLR4, this compound variants frontiersin.orgroyalsocietypublishing.org
Receptor Complex Formation TLR4 can form heterodimers with other TLRs, such as TLR1, which can inhibit LPS-induced signaling in endothelial cells. TLR4, TLR1 aai.org

Apoptotic and Necrotic Cell Death Pathways Induced by this compound

This compound can trigger various forms of programmed cell death, including apoptosis and distinct forms of regulated necrosis known as necroptosis and pyroptosis. These pathways are critical components of the host defense against bacterial infection but can also contribute to the pathology of septic shock when dysregulated. wikipedia.org

Apoptosis is a caspase-dependent form of programmed cell death characterized by cell shrinkage and DNA fragmentation without significant inflammation. This compound can induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.comtandfonline.com The extrinsic pathway can be initiated by the activation of death receptors like the TNF receptor, which can be upregulated by this compound signaling. nih.gov This leads to the recruitment of adapter proteins and the activation of initiator caspase-8. tandfonline.comahajournals.org The intrinsic pathway involves mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which activates caspase-9. tandfonline.comnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3. mdpi.comahajournals.org

Necroptosis is a regulated, pro-inflammatory form of necrosis that is independent of caspases. It is typically initiated when caspase-8 activity is blocked or inhibited. cellsignal.com this compound-induced TLR4 signaling can trigger necroptosis through the TRIF-dependent pathway. cellsignal.com This pathway leads to the formation of a protein complex called the necrosome, which consists of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3. cellsignal.com Activated RIPK3 then phosphorylates Mixed Lineage Kinase domain-Like pseudokinase (MLKL), causing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to cell lysis. cellsignal.com

Pyroptosis is a highly inflammatory form of programmed cell death dependent on the activation of inflammatory caspases. frontiersin.orgresearchgate.net This pathway is central to the innate immune response to intracellular pathogens and is directly triggered by cytosolic this compound. In the non-canonical inflammasome pathway, this compound from intracellular bacteria binds directly to the CARD domain of murine caspase-11 (or its human orthologs, caspase-4 and caspase-5). researchgate.net This binding event causes the caspase to oligomerize and become active, a process that does not require an upstream sensor protein, indicating that these caspases function as direct receptors for intracellular this compound. researchgate.net Activated caspase-11/4/5 cleaves Gasdermin D (GSDMD). researchgate.netnih.gov The resulting N-terminal fragment of GSDMD inserts into the plasma membrane, forming large pores that lead to cell swelling, lysis, and the release of potent pro-inflammatory cytokines like IL-1β and IL-18, which are processed by the canonical inflammasome effector, caspase-1. frontiersin.orgnih.gov

Table 2: Cell Death Pathways Induced by this compound

Cell Death Pathway Key Features Core Mediators Mechanism of this compound Induction References
Apoptosis (Extrinsic/Intrinsic) Caspase-dependent, non-inflammatory cell death. Caspase-8, Caspase-9, Caspase-3, Bcl-2 family proteins. Indirectly via TLR4 signaling, leading to upregulation of death receptors or mitochondrial stress. mdpi.comtandfonline.comahajournals.org
Necroptosis Caspase-independent, pro-inflammatory necrosis. RIPK1, RIPK3, MLKL. TLR4 activation of the TRIF pathway leads to the formation of the RIPK1/RIPK3 necrosome. tandfonline.comcellsignal.com
Pyroptosis (Non-canonical) Caspase-11/4/5-dependent, highly inflammatory lytic cell death. Caspase-11 (murine), Caspase-4, Caspase-5 (human), Gasdermin D (GSDMD). Direct binding of cytosolic this compound to the CARD domain of caspase-11/4/5, leading to its activation and cleavage of GSDMD. frontiersin.orgresearchgate.netnih.gov

Role of Lipid a in Host Pathogen Interaction and Virulence Mechanisms

Contribution to Bacterial Survival and Evasion of Host Immunity

A primary challenge for invading bacteria is to survive the host's innate immune defenses. Lipid A plays a central role in this battle by undergoing structural alterations that help the pathogen evade recognition and resist antimicrobial attacks. nih.govfrontiersin.org

Cationic antimicrobial peptides (CAMPs) are a key component of the host's first line of defense. They are positively charged molecules that target the negatively charged bacterial outer membrane, leading to disruption and cell death. royalsocietypublishing.org Gram-negative bacteria have developed several this compound-centric strategies to counter this threat.

One common mechanism is the modification of the phosphate (B84403) groups on the this compound backbone, which reduces the net negative charge of the bacterial surface and thus weakens the electrostatic attraction for CAMPs. royalsocietypublishing.orgasm.org This is often achieved by adding positively charged moieties such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN). mdpi.comresearchgate.netfrontiersin.org

Salmonella enterica serovar Typhimurium, for instance, utilizes the two-component regulatory systems PhoP-PhoQ and PmrA-PmrB to sense the host environment, including the presence of CAMPs. frontiersin.orgnih.gov Activation of these systems leads to the upregulation of genes like arnT, which encodes the transferase responsible for adding L-Ara4N to this compound. mdpi.comnih.gov This modification confers resistance to CAMPs like polymyxin (B74138) B. mdpi.comnih.gov

Helicobacter pylori , a bacterium that chronically colonizes the human stomach, modifies its this compound by removing phosphate groups and adding phosphoethanolamine. plos.orgplos.org The enzyme LpxE, a this compound 1-phosphatase, is crucial for this process. asm.org A deficiency in LpxE results in a bis-phosphorylated this compound, dramatically increasing the bacterium's susceptibility to polymyxin. asm.org

Another strategy is to increase the acylation of this compound, which enhances the rigidity and packing of the outer membrane, making it less permeable to CAMPs. royalsocietypublishing.orgasm.org The enzyme PagP can add a palmitate chain to this compound, forming a hepta-acylated structure that promotes resistance to various CAMPs in pathogens like Salmonella and E. coli. royalsocietypublishing.orgfrontiersin.orgasm.org Acinetobacter baumannii employs acyltransferases, including LpxM, to produce a protective hepta-acylated this compound, which is crucial for its resistance to CAMPs and survival in desiccated conditions. asm.org

Table 1: this compound Modifications and Resistance to Antimicrobial Peptides

BacteriumModificationEnzyme(s) InvolvedEffect on Bacterial SurfaceResult
Salmonella TyphimuriumAddition of L-Ara4NArnT (regulated by PhoP-PhoQ, PmrA-PmrB)Reduces net negative chargeIncreased resistance to CAMPs (e.g., polymyxin B). mdpi.comnih.gov
Helicobacter pyloriRemoval of 1-phosphate group, addition of pEtNLpxE, EptAReduces net negative chargeHigh resistance to polymyxin. asm.orgplos.org
Acinetobacter baumanniiAddition of palmitate (Hepta-acylation)LpxMAbIncreases membrane rigidity and packingIncreased resistance to CAMPs and desiccation survival. asm.org

The complement system is another critical arm of innate immunity, a cascade of plasma proteins that can be activated to opsonize pathogens for phagocytosis and form a membrane attack complex (MAC) to lyse bacterial cells. arvojournals.orgfrontiersin.org The structure of this compound can influence how effectively the complement system is activated.

While the O-antigen portion of LPS is often cited as the primary shield against complement-mediated lysis, this compound modifications also play a role. mdpi.com The dense packing and charge of the outer membrane, influenced by this compound structure, can affect the deposition and stability of complement components. researchgate.net For instance, alterations that increase membrane stability, such as higher acylation, can indirectly contribute to complement resistance.

Research has shown that some pathogens with atypical this compound structures, like Francisella tularensis, are poor activators of the host's inflammatory responses, including pathways that intersect with complement. nih.gov The tetra-acylated and under-phosphorylated this compound of F. tularensis interacts poorly with host recognition proteins like LPS-Binding Protein (LBP), which is a crucial first step in the cascade leading to a full-blown innate immune response. nih.gov This failure to engage early host sensors means an important arm of innate immunity is not effectively deployed against the pathogen. nih.gov

Role in Biofilm Formation and Persistence

Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides protection from environmental stresses, including host defenses and antibiotics. ulisboa.pt The formation and stability of these communities are complex processes influenced by various cell surface components, including LPS and its this compound anchor.

The physical properties of the bacterial surface, dictated in part by this compound, are crucial for the initial stages of attachment to surfaces and for cell-to-cell interactions within the developing biofilm. ulisboa.ptasm.org Studies in Salmonella Typhimurium have shown that deleting the arnT gene, which modifies this compound, leads to a significant decrease in biofilm production. mdpi.comnih.gov This suggests that the charge modifications on this compound are not only important for resisting CAMPs but also contribute to the structural integrity or signaling pathways involved in biofilm development. nih.gov

Furthermore, the composition of lipids in the bacterial membrane, which is anchored by this compound, changes during the transition from a free-living (planktonic) state to a biofilm lifestyle. frontiersin.org Studies across several pathogenic bacteria have observed an increase in saturated fatty acids in the membranes of biofilm cells. frontiersin.org This change, which increases membrane rigidity, is considered an adaptive stress response that may contribute to the recalcitrance of biofilm-embedded bacteria to antimicrobial agents and other threats. frontiersin.org

Influence on Bacterial Adhesion and Colonization

The length and composition of LPS, including its this compound moiety, can affect bacterial surface hydrophobicity and charge, which in turn influences the initial, non-specific interactions with host surfaces. mdpi.com While some studies on Salmonella with a deleted arnT gene (affecting this compound charge) did not observe a change in adhesion characteristics, the broader role of the outer membrane's integrity is undisputed. nih.gov

Impact on Host Microbiota Composition and Function

The gut microbiota is a complex ecosystem that plays a central role in host metabolism and immunity. nih.gov Lipids and lipid-derived molecules, including LPS shed from Gram-negative bacteria, are important factors that shape the composition and function of this microbial community. nih.govnih.gov Dietary lipids can alter the gut microbiota, and in turn, the microbiota and its products influence host lipid metabolism. nih.govmdpi.com

Pro-inflammatory bacterial factors like LPS can influence host physiology. nih.gov The structure of this compound can determine the level of inflammatory response it elicits, potentially altering the gut environment and favoring the growth of certain microbial populations over others—a state known as dysbiosis. nih.gov High-fat diets, for example, are associated with changes in the gut microbiota that can lead to increased levels of circulating LPS, contributing to low-grade systemic inflammation. mdpi.comfrontiersin.org

While direct studies on how specific this compound structures from one bacterium affect the broader microbiota are complex, it is clear that the constant shedding of LPS into the gut lumen is a major form of interaction. nih.gov Microbial-derived lipids can be sensed by the host to modulate immune and metabolic pathways, and changes in the lipid composition of host cell membranes, potentially influenced by the microbiota, can impact signaling and intestinal barrier function. nih.gov

Pathogen-Specific Strategies Utilizing this compound for Virulence

Different bacterial pathogens have evolved unique this compound structures tailored to their specific infectious cycle and host environment. These adaptations are prime examples of how this compound is used as a strategic tool for virulence.

Yersinia pestis , the causative agent of plague, dramatically remodels its this compound in response to temperature changes between its flea vector (ambient temperature) and mammalian host (37°C). pnas.orgjidc.org At 37°C, Y. pestis produces a tetra-acylated this compound that is a poor activator of the human Toll-like receptor 4 (TLR4). pnas.orgjidc.orgnih.gov This "stealth" this compound allows the bacterium to evade detection by the host's innate immune system during the critical early stages of infection. pnas.orgilo.org A key evolutionary step for Y. pestis was the inactivation of the pagP gene, which prevents the addition of a seventh acyl chain, ensuring the production of this hypoacylated, less inflammatory this compound structure. pnas.org

Helicobacter pylori produces a tetra-acylated, mono-phosphorylated this compound that is also a weak inducer of the host immune response. plos.orgplos.orgwjgnet.com This structural modification, involving the removal of phosphate groups and specific acyl chains, is crucial for establishing a chronic, often lifelong, infection in the harsh environment of the human stomach. plos.orgwjgnet.com By minimizing the inflammatory potential of its this compound, H. pylori avoids triggering a robust immune response that could lead to its clearance. wjgnet.com

Francisella tularensis , the bacterium causing tularemia, has a highly unusual this compound structure that is typically tetra-acylated and can lack phosphate groups entirely. nih.govasm.org This results in an LPS that is exceptionally poor at stimulating an inflammatory response through TLR4. nih.govplos.orgasm.org This "biologically silent" LPS is considered a major virulence factor, allowing the bacterium to replicate to high numbers before the host can mount an effective defense. nih.gov The this compound can also be modified with carbohydrates like galactosamine, which may further contribute to its ability to resist antimicrobial peptides and survive intracellularly. asm.orgplos.org

Salmonella Typhimurium, as previously mentioned, modifies its this compound in response to environmental cues within the host, such as low magnesium levels found inside macrophages. nih.gov The PhoP-PhoQ system senses these conditions and activates the addition of L-Ara4N and a 2-hydroxymyristate (B1261983) to this compound. nih.gov These changes not only increase resistance to CAMPs but also modulate the host's cellular response, demonstrating a sophisticated adaptation to the intracellular lifestyle. nih.gov

Table 2: Pathogen-Specific this compound Virulence Strategies

PathogenHost/EnvironmentThis compound StructureKey Enzymes/GenesVirulence Strategy
Yersinia pestisMammalian Host (37°C)Tetra-acylated, low phosphorylationInactive PagPEvades TLR4 recognition, preventing early inflammatory response. pnas.orgjidc.org
Helicobacter pyloriHuman StomachTetra-acylated, mono-phosphorylatedLpxE, LpxF (phosphatases)Minimizes endotoxicity to establish chronic, persistent infection. plos.orgwjgnet.com
Francisella tularensisIntracellular (e.g., Macrophages)Tetra-acylated, lacks phosphate groupsFlmF1, FlmF2, FlmK (carbohydrate modification)Poorly recognized by TLR4, leading to "silent" infection and immune evasion. nih.govasm.orgplos.org
Salmonella TyphimuriumIntracellular (e.g., Macrophages)Hexa-acylated with L-Ara4N and 2-hydroxymyristate additionsPhoP-PhoQ, PmrA-PmrB, ArnTResists CAMPs and modulates host cell response for intracellular survival. nih.govnih.gov

Exploitation of Host Lipid Metabolism by Pathogens

Pathogens have developed sophisticated strategies to manipulate and co-opt host cellular processes to ensure their survival, replication, and dissemination. nih.gov Among the most critical host pathways targeted is lipid metabolism. researchgate.net Lipids are not only essential structural components of cellular membranes and energy storage reservoirs, but they are also key players in signaling, membrane trafficking, and the organization of membrane microdomains. researchgate.nettandfonline.com Consequently, successful pathogens, including bacteria, viruses, and parasites, have evolved diverse mechanisms to exploit the host's lipidome. researchgate.netasm.org This exploitation ranges from the direct scavenging of lipids for nutrition and membrane biogenesis to the profound reprogramming of host lipid synthesis and trafficking pathways to create a cellular environment conducive to infection. nih.govasm.orgmdpi.com

Bacterial Manipulation of Host Lipids

Intracellular bacteria, in particular, have a remarkable ability to manipulate host lipid pathways to establish a replicative niche. mdpi.com These pathogens can reside within a membrane-bound compartment, the pathogen-containing vacuole (PCV), or in the host cytosol, and their strategies for lipid acquisition vary accordingly. mdpi.com

Key mechanisms of bacterial exploitation include:

Modulation of Lipid Rafts for Entry: Many bacteria utilize cholesterol-rich membrane microdomains, known as lipid rafts, to enter host cells. frontiersin.org These platforms concentrate signaling molecules that can be hijacked by pathogens to trigger their own uptake. tandfonline.comfrontiersin.org For instance, enteric pathogens like Salmonella spp. and enteropathogenic Escherichia coli (EPEC) target host cell cholesterol, which is crucial for the function of their Type III Secretion Systems (T3SS) that inject effector proteins to subvert the host cytoskeleton and facilitate internalization. asm.org

Recruitment of Lipids for Vacuole Integrity: Bacteria that remain within a vacuole must prevent its fusion with lysosomes and remodel it into a suitable replicative compartment. asm.org This often involves recruiting specific host lipids to the vacuolar membrane. Chlamydia species, for example, are obligate intracellular bacteria that intercept host secretory vesicles to acquire lipids like sphingomyelin (B164518) and cholesterol for their vacuole, known as an inclusion. mdpi.comnih.gov The Chlamydia trachomatis inclusion protein IncD facilitates the recruitment of the host's ceramide-transfer protein (CERT) to channel ceramide from the endoplasmic reticulum to the inclusion membrane. tandfonline.com Similarly, Coxiella burnetii actively recruits host sterols to its vacuole membrane, a process that relies on bacterial protein synthesis. mdpi.com

Utilization of Lipid Droplets (LDs) for Nutrients: Host lipid droplets, which are cytosolic organelles that store neutral lipids, are a rich source of energy and nutrients for intracellular pathogens. mdpi.com Mycobacterium tuberculosis, the causative agent of tuberculosis, is well-known for hijacking host lipids, which serve as its primary carbon source during infection. tandfonline.comasm.org It resides within a phagosome and can utilize host fatty acids and cholesterol, metabolizing them through pathways like β-oxidation and the glyoxylate (B1226380) shunt for energy and anabolic processes. tandfonline.com The accumulation of LDs in infected macrophages is a hallmark of tuberculosis, highlighting the pathogen's ability to reprogram host lipid storage. tandfonline.com

Reprogramming of Host Lipid Synthesis: Some pathogens can modulate the expression of host enzymes involved in lipid biosynthesis to increase the availability of necessary lipids. mdpi.com Anaplasma phagocytophilum requires host cholesterol for replication but cannot synthesize it. Instead, it derives cholesterol from serum low-density lipoprotein (LDL) by upregulating the host's LDL uptake pathway. asm.orgmdpi.com

Viral Hijacking of Host Lipid Metabolism

As obligate intracellular parasites, viruses are entirely dependent on the host cell's metabolic resources for their replication. nih.gov The manipulation of host lipid metabolism is a common and essential strategy for nearly all viruses. mdpi.com

Viral strategies for lipid exploitation include:

Formation of Membranous Replication Organelles: Many positive-strand RNA viruses, such as Hepatitis C virus (HCV) and Dengue virus (DENV), remodel host intracellular membranes to create specialized "viral factories" where viral genome replication and assembly occur. mdpi.comnih.gov HCV, for example, induces a "membranous web" derived primarily from the endoplasmic reticulum, which requires a significant influx of host lipids. nih.gov To achieve this, HCV activates sterol regulatory element-binding proteins (SREBPs), which are master transcriptional regulators of fatty acid and cholesterol biosynthesis. nih.govmdpi.com

Use of Lipid Rafts for Entry and Egress: Viruses frequently use lipid rafts as portals for entering and exiting host cells. nih.gov Influenza A virus enters via raft-dependent endocytosis, with its hemagglutinin (HA) glycoprotein (B1211001) interacting with raft domains. nih.gov For many enveloped viruses, budding from the host cell occurs at lipid raft-rich regions of the plasma membrane, which facilitates the incorporation of specific lipids into the viral envelope. mdpi.com

Alteration of Lipid Signaling: Viruses can interfere with host lipid signaling pathways to control cellular processes for their benefit. mdpi.com For example, Herpes Simplex Virus-1 (HSV-1) has been shown to alter the synthesis rates of phosphoinositides, specifically increasing phosphatidylinositol 4,5-bisphosphate (PIP2) and decreasing phosphatidylinositol 4-phosphate (PIP), thereby manipulating intracellular trafficking and signaling. mdpi.com

Direct Use of Lipid Droplets: Lipid droplets are also co-opted during viral infections. mdpi.com They can serve as platforms for the assembly of viral components, as seen with HCV and DENV. mdpi.com DENV infection induces autophagy of lipid droplets (lipophagy) to release fatty acids, which are then used in mitochondrial β-oxidation to generate the ATP required for viral replication. nih.govmdpi.com

Parasitic Co-option of Host Lipids

Protozoan parasites, many of which are also intracellular, have developed intricate mechanisms to acquire and utilize host lipids for their proliferation and survival. plos.orgnih.gov

Key parasitic strategies include:

Scavenging of Host Lipids: Many parasites are auxotrophic for certain lipids and must scavenge them from the host. plos.orgelifesciences.org Toxoplasma gondii resides within a parasitophorous vacuole (PV) and is dependent on the acquisition of host cholesterol, which it obtains from endocytosed LDL. frontiersin.orgnih.gov It also actively imports host fatty acids and sphingolipids for its own membrane synthesis. plos.org Similarly, the intraerythrocytic stages of Plasmodium falciparum, the deadliest malaria parasite, depend on salvaging cholesterol and other lipids from the host red blood cell. nih.govfrontiersin.org

Induction and Internalization of Lipid Droplets: Infection with protozoan parasites like Toxoplasma gondii and Trypanosoma cruzi leads to the accumulation of lipid droplets in the host cell cytoplasm. nih.gov These lipid droplets can then be internalized into the parasitophorous vacuole, providing a concentrated source of lipids for the rapidly dividing parasites. nih.gov

Modification of Host Lipid Composition: By altering the lipid composition of the host cell or the PV, parasites can evade immune detection and create a more favorable environment. nih.gov For instance, Leishmania amastigotes, which are cholesterol auxotrophs, replicate within phagolysosomes and accumulate host-derived cholesterol, which is essential for their membrane biogenesis and intracellular survival. elifesciences.org Antimony-unresponsive Leishmania donovani strains exhibit an enhanced ability to accumulate neutral lipids from the host, which is linked to their increased virulence. elifesciences.org

Interactive Data Tables

Table 1: Pathogen Exploitation of Host Lipid Metabolism

PathogenPathogen TypeHost Lipid/Pathway ExploitedMechanism and Purpose of Exploitation
Mycobacterium tuberculosis BacteriaLipid Droplets, Cholesterol, Fatty AcidsUtilizes host lipids as a primary carbon and energy source via β-oxidation and the glyoxylate shunt to support intracellular survival. tandfonline.comasm.org
Chlamydia trachomatis BacteriaSphingolipids (Ceramide), Cholesterol, GlycerophospholipidsIntercepts host vesicular trafficking from the Golgi and ER to acquire lipids for the growth and stability of its vacuolar membrane (inclusion). tandfonline.commdpi.comnih.gov
Salmonella enterica BacteriaCholesterol, PhosphoinositidesModulates lipid rafts for entry; uses effector proteins to alter phosphoinositide signaling, preventing phagosome maturation. asm.orgmdpi.comnih.gov
Hepatitis C Virus (HCV) VirusFatty Acid & Cholesterol Synthesis (SREBP pathway), Lipid DropletsActivates SREBPs to increase lipid synthesis for building membranous replication factories; uses LDs as a platform for virion assembly. nih.govmdpi.com
Dengue Virus (DENV) VirusLipid Droplets, Fatty Acid β-oxidationInduces lipophagy to degrade LDs, releasing fatty acids to generate ATP for viral replication. nih.govmdpi.com
Herpes Simplex Virus-1 (HSV-1) VirusPhosphoinositides (PIP, PIP2)Alters phosphoinositide metabolism to manipulate host cell signaling and intracellular trafficking of viral and host components. mdpi.com
Toxoplasma gondii ParasiteCholesterol (from LDL), Fatty Acids, SphingolipidsScavenges host lipids for membrane biogenesis and energy; internalizes host lipid droplets into the parasitophorous vacuole. nih.govplos.orgnih.gov
Plasmodium falciparum ParasiteCholesterol, PhospholipidsScavenges host lipids from the erythrocyte for proliferation and membrane synthesis, as it lacks de novo cholesterol synthesis pathways. nih.govfrontiersin.org
Leishmania donovani ParasiteCholesterol, Neutral LipidsAcquires host cholesterol for membrane integrity and intracellular survival within the phagolysosome; virulent strains show enhanced lipid uptake. elifesciences.org

Compound Names

Synthetic Analogs, Derivatives, and Lipid a Mimics

Design Principles for Modulating Lipid A Activity

The biological activity of this compound is contingent on a precise set of structural features that govern its interaction with the myeloid differentiation factor 2 (MD-2) and Toll-like receptor 4 (TLR4) complex. The design of synthetic analogs hinges on modulating these features to either elicit a controlled agonist response or to competitively inhibit LPS binding (antagonism). Key structural determinants include the acylation and phosphorylation pattern, the length of lipid chains, and the three-dimensional structure of the diglucosamine backbone. beilstein-journals.org

The central principle for creating effective agonists, such as vaccine adjuvants, is to retain the structural motifs necessary for inducing the TLR4 dimerization that initiates a signaling cascade, but to modify the structure to reduce the overwhelming inflammatory response associated with potent endotoxins like E. coli this compound. nih.govnih.gov This often involves reducing the number of acyl chains or altering the phosphorylation state.

Conversely, the design of TLR4 antagonists aims to create molecules that can bind with high affinity to the hydrophobic pocket of MD-2 without inducing the conformational changes required for TLR4 dimerization and activation. mdpi.com Such molecules act as competitive inhibitors, blocking the binding of native LPS and thereby preventing the initiation of the inflammatory cascade. nih.gov The shape of the molecule is critical; structures that adopt a more cylindrical shape tend to be antagonistic, whereas conical shapes are typically agonistic. aai.org

Structure-Activity Relationship (SAR) Studies of Synthetic this compound Analogs

Structure-activity relationship (SAR) studies have been fundamental in elucidating how specific chemical modifications to the this compound structure influence its immunological activity. By systematically altering parts of the molecule—such as acyl chains, phosphate (B84403) groups, and the disaccharide backbone—researchers can fine-tune the biological response from potent inflammatory agonism to pure antagonism. nih.govnih.gov

The number and length of acyl chains are primary determinants of this compound's interaction with the TLR4/MD-2 complex and, consequently, its biological activity. nih.gov

Number of Acyl Chains : The hexa-acylated structure, typical of potent endotoxins from bacteria like E. coli, is a powerful agonist of the TLR4 receptor. aai.orgnih.gov In contrast, this compound species with fewer acyl chains, such as tetra-acylated or penta-acylated forms, exhibit significantly reduced endotoxic activity. aai.orgnih.gov For instance, tetra-acylated lipid IVa acts as a TLR4 antagonist in human cells, although it functions as an agonist in murine cells. nih.govacs.org This highlights how the density of lipid chains influences the molecule's ability to effectively cross-link the receptor complex.

Length of Acyl Chains : The length of the fatty acid chains also critically modulates the immune response. Acyl chains of 12 to 14 carbons are generally associated with the most potent agonist activity. nih.gov Systematic studies have shown that a threshold chain length of 10 carbons is necessary to induce a significant cytokine response in human monocytes, with chains of this length often yielding the highest activity. nih.gov Conversely, activity sharply declines for chains shorter than 10 carbons or longer than 16 carbons. researchgate.net

Table 1: Influence of Acyl Chain Characteristics on this compound Activity

FeatureCharacteristicImmunological ActivityExample
Number of Acyl Chains Hexa-acylated (6 chains)Potent AgonistE. coli this compound
Penta-acylated (5 chains)Weak Agonist / AntagonistP. aeruginosa this compound
Tetra-acylated (4 chains)Antagonist (human), Agonist (murine)Lipid IVa
Acyl Chain Length 12-14 carbonsOptimal Agonist ActivityE. coli this compound
10 carbonsHigh Cytokine InductionSynthetic Analogs
< 10 or > 16 carbonsReduced ActivitySynthetic Analogs

Influence of Phosphate Group Modifications

The two phosphate groups on the diglucosamine backbone, typically at the 1 and 4' positions, are crucial for the potent endotoxic activity of this compound. researchgate.netasm.org These negatively charged groups engage in critical ionic interactions with positively charged residues on TLR4. nih.gov Modification or removal of these phosphates significantly attenuates toxicity.

Dephosphorylation : The enzymatic removal of one or both phosphate groups leads to a marked decrease in inflammatory potential. LpxE is an enzyme that removes the 1-phosphate group, while LpxF removes the 4'-phosphate. frontiersin.org The resulting monophosphoryl this compound (MPLA) is a well-known hypo-endotoxic derivative that retains significant immunostimulatory adjuvant properties while being far less toxic than its diphosphoryl precursor. asm.org Complete dephosphorylation renders the molecule largely inactive. asm.org

Phosphate Modification : The addition of other chemical moieties to the phosphate groups, such as phosphoethanolamine (pEtN), can also modulate activity. asm.orgnih.gov These modifications can alter the charge distribution and steric profile of the molecule, affecting its interaction with the TLR4/MD-2 complex and often leading to reduced endotoxicity. boku.ac.at

The specific three-dimensional arrangement of atoms (stereochemistry) within the this compound molecule plays a subtle yet critical role in its biological function. The precise conformation of the diglucosamine backbone and the stereochemistry of its substituents dictate how the molecule fits into the MD-2 binding pocket and whether it can induce the subsequent dimerization of TLR4. acs.org

Research on Hypo-Endotoxic and Antagonistic this compound Derivatives

A major goal of this compound research is the development of derivatives with tailored immunological profiles, either as adjuvants with low toxicity (hypo-endotoxic) or as antagonists to treat sepsis and inflammatory diseases.

Hypo-Endotoxic Derivatives : The most prominent example is Monophosphoryl this compound (MPLA) , which is derived from the LPS of Salmonella minnesota R595. MPLA is produced by removing the phosphate group at the 1-position, a modification that dramatically reduces its pyrogenicity while preserving its ability to stimulate a robust immune response, making it a successful vaccine adjuvant.

Antagonistic Derivatives : Research into antagonists has yielded several important molecules. Lipid IVa , a tetra-acylated biosynthetic precursor of this compound, is a well-studied antagonist of human TLR4. nih.govacs.org Another key antagonist is Eritoran (E5564) , a synthetic analog of the this compound from Rhodobacter sphaeroides. asm.orgmdpi.com The this compound of R. sphaeroides is naturally penta-acylated and is a potent antagonist of hexa-acylated LPS from enteric bacteria. Eritoran was designed based on this structure to bind tightly to MD-2 and block LPS-induced signaling. asm.org

Table 2: Examples of Hypo-Endotoxic and Antagonistic this compound Derivatives

Derivative NameAbbreviationStructural Basis / ModificationPrimary Activity
Monophosphoryl this compoundMPLADephosphorylation at the 1-position of S. minnesota this compoundHypo-endotoxic Agonist
Lipid IVaTetra-acylated biosynthetic precursor of E. coli this compoundAntagonist (human TLR4)
EritoranE5564Synthetic analog of Rhodobacter sphaeroides this compoundAntagonist

Exploration of this compound Mimetics as TLR4 Antagonists or Agonists (Mechanistic)

This compound mimetics are synthetic molecules, often with simplified or altered chemical scaffolds, designed to replicate or block the function of natural this compound. Mechanistic studies have provided deep insight into how these molecules interact with the TLR4/MD-2 receptor complex.

Mechanism of Agonism : Agonistic mimetics, like natural hexa-acylated this compound, bind within the hydrophobic pocket of the MD-2 co-receptor. This binding induces a conformational change in the MD-2/mimetic complex, allowing it to associate with one TLR4 molecule. This entire unit then dimerizes with a second TLR4/MD-2/mimetic complex. It is this final, stable dimeric structure that brings the intracellular domains of the TLR4 molecules into proximity, initiating the downstream signaling cascade. The conical molecular shape of agonists is thought to be essential for promoting this dimerization. aai.org

Mechanism of Antagonism : Antagonistic mimetics also bind to the MD-2 pocket, often with high affinity. However, they fail to induce the specific conformational change necessary for the formation of a stable, signaling-competent dimer. mdpi.com By occupying the MD-2 binding site, they competitively block the binding of agonistic LPS. Many antagonists, such as Lipid IVa and Eritoran, have a more cylindrical molecular shape, which is believed to fit into the MD-2 pocket without creating the proper surface for effective dimerization. aai.orgresearchgate.net

Recent research has explored conformationally constrained mimetics, for example by replacing the flexible β(1→6) glycosidic bond of the natural backbone with a more rigid β,α(1↔1) linkage. acs.orgresearchgate.net These mimetics have been shown to be potent antagonists at both human and murine TLR4. Their rigidity prevents the structural rearrangements required for receptor activation, effectively locking the TLR4/MD-2 complex in an inactive state. acs.org This demonstrates that beyond the chemical composition, the three-dimensional shape and conformational flexibility of the ligand are paramount in determining the endotoxic outcome. acs.org

Advanced Methodologies in Lipid a Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methodologies are fundamental in the detailed structural analysis of lipid A, providing insights into its molecular composition, arrangement, and conformation. These techniques are indispensable for correlating the specific structural features of this compound with its biological activities.

Mass Spectrometry (MS and Tandem MS)

Mass spectrometry (MS) has become the foremost analytical technique for the qualitative and quantitative analysis of this compound. acs.orgnih.gov It allows for the sensitive and selective identification of various this compound species, even in complex mixtures. nih.gov When coupled with separation techniques like liquid chromatography (LC), its efficacy is significantly enhanced, enabling detailed structural characterization. acs.orgnih.govnih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for the structural elucidation of this compound molecules. mdpi.comrsc.org In MS/MS experiments, precursor ions of this compound are selected and fragmented through methods like collision-induced dissociation (CID), generating a pattern of product ions. acs.org This fragmentation pattern serves as a molecular fingerprint, providing detailed information about the this compound structure, including the nature and location of fatty acyl chains and the position of phosphate (B84403) groups on the diglucosamine backbone. nih.govmdpi.com

Both negative and positive electrospray ionization (ESI) modes are employed in this compound analysis.

Negative-Ion Mode: This mode is highly effective for gaining information on the acylation profile and phosphorylation of this compound species. acs.orgnih.gov The deprotonated molecule undergoes fragmentation, leading to sequential losses of fatty acid chains, which helps in their assignment. mdpi.com

Positive-Ion Mode: In this mode, this compound is often detected as protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺, [M–H+2Na]⁺). acs.orgnih.gov The fragmentation of these positively charged ions provides complementary structural information and can be particularly useful for distinguishing between phosphate positional isomers (e.g., 1- and 4'-phosphorylated variants), which can be challenging in negative-ion mode alone. acs.orgnih.gov

High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of different this compound species. nih.gov The combination of high-resolution MS and MS/MS experiments allows for the generation of diagnostic product ions that facilitate the precise assignment of side chains to distinct positions on the this compound backbone. nih.gov

Table 1: Key Fragment Ions in Tandem MS of Monophosphorylated this compound and Their Structural Significance

Precursor Ion TypeKey Fragment Ion / Neutral LossStructural Information RevealedSource
[M+H]⁺ (Positive Mode)B₂ ion from H₃PO₄ loss (98 u)Indicates C-1 phosphorylation. nih.gov
[M+H]⁺ (Positive Mode)B₂ ion from H₂O loss (18 u)Indicates C-4′ phosphorylation. nih.gov
[M+Na]⁺ / [M–H+2Na]⁺ (Positive Mode)Loss of C-3 primary fatty acidConfirms the presence and identity of the acyl chain at the C-3 position. nih.gov
[M-H]⁻ (Negative Mode)Sequential fatty acid lossesUsed for de novo structure elucidation of the acylation pattern. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of this compound. aocs.orgnih.gov It provides data on the atomic-level connectivity and the three-dimensional structure of molecules in solution. For this compound analysis, ¹H, ¹³C, and ³¹P NMR are commonly used. nih.gov

¹³C NMR: This technique maps the carbon skeleton of the molecule. aocs.org It is used to identify the signals from the glucosamine (B1671600) rings, the carbonyl groups of the ester- and amide-linked fatty acids, and the carbons within the acyl chains themselves. aocs.org

³¹P NMR: As this compound is typically phosphorylated, ³¹P NMR is crucial for directly observing the phosphorus atoms. It provides information on the number of phosphate groups, their chemical environment, and their linkage positions (e.g., at the 1 or 4' positions of the diglucosamine backbone). nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve complex spectra and establish connectivity between different atoms, which is essential for the complete and unambiguous assignment of the this compound structure.

Table 2: Application of NMR Techniques in this compound Structural Analysis

NMR TechniquePrimary Information Obtained for this compoundSource
¹H NMRAnomeric configuration (α/β), acyl chain attachment sites, sugar ring conformation. aocs.orgmdpi.com
¹³C NMRCarbon skeleton of glucosamine backbone, identification of carbonyl and acyl chain carbons. aocs.org
³¹P NMRNumber and linkage position of phosphate groups. nih.gov
2D NMR (COSY, HSQC)Proton-proton and proton-carbon correlations for unambiguous signal assignment.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. researchgate.netacs.org These methods are valuable for characterizing the functional groups present in this compound and for probing the physical state and organization of its acyl chains. researchgate.net

Infrared (IR) Spectroscopy: FT-IR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by a molecule. It is particularly sensitive to polar functional groups. For this compound, IR spectra can confirm the presence of:

Phosphate groups (P=O stretching).

Ester and amide carbonyl groups (C=O stretching).

Hydroxyl groups (O-H stretching).

Hydrocarbon acyl chains (C-H stretching and bending vibrations). mdpi.com The frequency of the CH₂ stretching vibrations is sensitive to the packing and conformational order of the lipid acyl chains, providing insights into membrane fluidity. mdpi.com

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. While IR spectroscopy is excellent for polar groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds, making it well-suited for studying the hydrocarbon chains of this compound. spectroscopyonline.com It can provide information on:

Acyl chain length and conformation (e.g., trans vs. gauche conformers).

The presence of unsaturated C=C bonds. nih.gov

Skeletal C-C stretching vibrations of the backbone. spectroscopyonline.com

Together, these techniques offer a comprehensive view of the chemical structure and physical organization of this compound molecules. acs.org

Chromatographic Separation and Purification Techniques

Due to the inherent heterogeneity of this compound from natural sources, chromatographic techniques are essential for the separation and purification of distinct molecular species prior to structural analysis.

Gas Chromatography (GC and GC-MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. ugent.be Since intact this compound is not volatile, GC is not used for its direct analysis. Instead, it is the primary method for determining the fatty acid composition of this compound. ugent.becreative-proteomics.com

The analytical process involves two key steps:

Hydrolysis: The ester- and amide-linked fatty acids are cleaved from the this compound backbone, typically through acidic or basic hydrolysis.

Derivatization: The liberated free fatty acids are converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). ugent.bespringernature.com

These FAMEs are then separated on a GC column based on their chain length, degree of unsaturation, and branching. researchgate.net When GC is coupled with a mass spectrometer (GC-MS), each separated FAME peak can be identified based on its characteristic mass spectrum, providing a detailed and quantitative profile of the acyl chains that constitute the this compound molecule. springernature.com

High-Performance Liquid Chromatography (HPLC and LC-MS)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of intact this compound species. oup.comgoogle.com Unlike GC, HPLC is suitable for non-volatile and thermally sensitive molecules, making it ideal for this compound. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where this compound molecules are separated based on their hydrophobicity, which is determined by the number and length of their acyl chains. hplc.euthermofisher.com

The coupling of HPLC with mass spectrometry (LC-MS) is an exceptionally powerful combination for this compound research. nih.govaocs.org

Separation: HPLC separates the complex mixture of this compound isoforms present in a bacterial extract. nih.gov

Identification and Characterization: As each isoform elutes from the HPLC column, it is introduced directly into the mass spectrometer, which provides mass information and, through tandem MS (LC-MS/MS), detailed structural data for each separated component. nih.govacs.org

This hyphenated technique allows for the comprehensive characterization of this compound heterogeneity within a single analytical run, enabling the identification of species that differ in their acylation and phosphorylation patterns. nih.gov

Molecular Biology and Genetic Engineering Approaches

Molecular and genetic tools are fundamental to deciphering the intricate biosynthesis and modification pathways of this compound. These approaches allow researchers to manipulate the genetic blueprint of bacteria to understand enzyme function and generate novel this compound structures.

The systematic deletion or alteration of genes involved in the this compound biosynthetic pathway is a cornerstone of functional genomics in this field. nih.gov By creating gene knockouts, researchers can observe the direct consequences of an enzyme's absence on the final this compound structure, thereby confirming the enzyme's role in the pathway. pnas.orglipotype.com

CRISPR/Cas9 technology has become a powerful tool for creating precise gene knockouts in various organisms. lipotype.comwikipedia.org This approach allows for the targeted disruption of genes encoding enzymes of the Raetz pathway, the conserved route for this compound biosynthesis. For example, knocking out genes like lpxL or lpxM, which encode late acyltransferases, results in the production of under-acylated, less inflammatory this compound variants. frontiersin.org

Site-directed mutagenesis, a technique to introduce specific nucleotide changes into a gene, allows for the study of specific amino acid residues critical for enzyme function. researchgate.net This can help identify active sites or residues that determine substrate specificity, such as the acyl chain length preference of an acyltransferase. nih.gov These studies are crucial for understanding how different bacterial species produce their unique this compound structures.

Key Research Findings from Gene Knockout/Mutagenesis Studies:

Pathway Elucidation: Knockouts of genes in the this compound pathway in organisms like Arabidopsis thaliana, which surprisingly contains orthologs of bacterial this compound synthesis genes, have helped confirm the function of these enzymes and the presence of this compound precursors. pnas.org

Function Confirmation: Deletion of the msbB and/or lpxP genes in Yersinia pestis results in the production of tetra- and penta-acylated this compound, respectively, confirming their roles as acyltransferases and providing tools to study how acylation patterns affect immune recognition. biorxiv.org

Structural Impact: The knockout of ceramide synthase 2 (CERS2) in mammalian cells, while not a this compound study, demonstrates the principle of how knocking out a single gene can lead to a compensatory increase in other lipid species, highlighting the interconnectedness of lipid metabolism. nih.govlipotype.com

Table 2: Key Genes in this compound Biosynthesis and Modification Studied by Knockout/Mutagenesis

GeneEnzymeFunctionEffect of Knockout/Mutation
lpxAUDP-N-acetylglucosamine acyltransferaseCatalyzes the first step of the Raetz pathwayLethal, as it blocks the entire pathway
lpxCUDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylaseCatalyzes the second committed stepLethal, accumulation of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc
lpxL (htrB)Late acyltransferaseAdds a secondary acyl chainProduction of penta-acylated this compound instead of hexa-acylated
pagPPalmitoyltransferaseAdds a palmitate chain to this compoundAbsence of palmitoylation, altering membrane properties and immune recognition
arnTUndecaprenyl phosphate-aminoarabinose transferaseAdds 4-amino-4-deoxy-L-arabinose (L-Ara4N) to phosphate groupsIncreased susceptibility to cationic antimicrobial peptides like polymyxin (B74138)

To study the function of individual enzymes in detail, they are often produced in large quantities through recombinant expression. mdpi.com This process involves cloning the gene for a specific this compound modifying enzyme—such as an acyltransferase, phosphatase, or phosphoethanolamine transferase—into an expression vector, which is then introduced into a suitable host organism, typically E. coli. nih.govmdpi.com

The host organism then synthesizes the foreign protein, which can be purified from the cell lysate using various chromatography techniques. creative-enzymes.comwur.nl A common method is affinity chromatography, where a tag (like a polyhistidine-tag) is engineered onto the enzyme, allowing it to bind specifically to a column matrix for easy separation. wur.nl

Purified recombinant enzymes are invaluable for in vitro assays to determine their specific activity, substrate requirements, and kinetic parameters. nih.gov This approach has been essential for characterizing the enzymes responsible for the structural diversity of this compound across different bacterial species, such as PagP, which adds a palmitate chain, and PagL, a deacylase that removes a fatty acid. mdpi.comnih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the complex structure and dynamics of lipid-containing systems, including membranes composed of or interacting with this compound. researchgate.net These methods provide insights at an atomic level, complementing experimental data by revealing details of molecular interactions and dynamic processes that are often difficult to observe directly. nih.gov

MD simulations treat molecules as a collection of atoms interacting through a set of empirically derived equations known as a force field. nih.gov By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, providing a dynamic view of the molecule's behavior. For complex molecules like this compound, these simulations can reveal how its conformation and interactions change in different environments, such as in a bacterial outer membrane or when interacting with host cell receptors. nih.govacs.org

Due to the computational cost of all-atom simulations, coarse-grained (CG) models are often employed for larger systems and longer timescales. mdpi.commdpi.com In CG models, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the study of processes like the self-assembly of this compound into aggregates or vesicles. nih.govacs.org These CG simulations can then be "back-mapped" to all-atom resolution for more detailed analysis of specific interactions. nih.govacs.org

Recent advancements in computational power and simulation algorithms have enabled increasingly realistic and complex simulations of lipid systems. researchgate.net These studies have provided valuable information on the structural properties of lipid bilayers, the influence of different lipid components on membrane dynamics, and the interactions of lipids with other molecules like proteins and drugs. nih.govresearchgate.net

This compound-Receptor Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound research, docking studies are primarily focused on understanding the interaction between this compound and its receptor, the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. mdpi.comnih.gov This interaction is the initial step in the signaling cascade that leads to the innate immune response against Gram-negative bacteria. researchgate.net

The process of docking involves placing the this compound molecule (the ligand) into the binding site of the TLR4/MD-2 receptor complex and evaluating the binding affinity using a scoring function. mdpi.com These studies have been instrumental in identifying the key amino acid residues within the MD-2 binding pocket that interact with the acyl chains and phosphate groups of this compound. nih.govumassmed.edu For example, the hydrophobic pocket of MD-2 accommodates the lipid chains of this compound, while positively charged residues on both TLR4 and MD-2 interact with the negatively charged phosphate groups. nih.govumassmed.edu

Docking studies have also been crucial in explaining the species-specific recognition of different this compound variants. nih.gov For instance, lipid IVA, a precursor of this compound, acts as an agonist in mice but an antagonist in humans. frontiersin.org Computational docking has helped to elucidate the structural basis for this difference, showing how subtle variations in the receptor binding site can lead to different biological outcomes. nih.gov Furthermore, these in silico methods are used to screen for and design novel TLR4 antagonists with potential therapeutic applications as anti-inflammatory agents. mdpi.com By comparing the binding modes of known agonists and antagonists, researchers can identify the structural features that are critical for either activating or inhibiting the receptor. mdpi.comresearchgate.net

Conformational Analysis of this compound in Different Environments

The biological activity of this compound is not only determined by its chemical structure but also by its three-dimensional conformation. nih.govacs.org Conformational analysis, often performed using molecular dynamics (MD) simulations, is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org These studies are critical for understanding how the shape of this compound influences its ability to interact with its receptors and to function within the bacterial outer membrane. nih.govacs.org

The this compound molecule possesses significant conformational flexibility, particularly in its diglucosamine backbone and acyl chains. acs.org MD simulations have shown that the relative orientation of the two glucosamine rings can vary, and this flexibility is thought to be important for its recognition by the TLR4/MD-2 complex. acs.org The conformation of this compound is also influenced by its environment. For example, in a lipid bilayer, the acyl chains are typically arranged in a more ordered fashion to pack efficiently with neighboring lipid molecules. nih.gov

The aggregation state of this compound also affects its conformation. In aqueous solution, this compound molecules can self-assemble into various structures, such as micelles and vesicles. nih.govacs.org The curvature of these aggregates influences the packing and conformation of the individual this compound molecules. acs.org For instance, the area per lipid is different in the inner and outer leaflets of a vesicle, leading to conformational adjustments. acs.org The presence of counterions, such as Ca2+, can also impact the conformation and aggregation behavior of this compound. nih.gov Understanding these conformational changes is essential for elucidating the relationship between the structure and function of this compound. scispace.comnih.gov

Advanced Microscopy for Cellular Localization Studies (e.g., Lipid Imaging Mass Spectrometry)

Advanced microscopy techniques are essential for visualizing the subcellular localization of lipids and understanding their roles in cellular processes. nih.govfrontiersin.org While traditional fluorescence microscopy has provided valuable insights, its resolution is limited by the diffraction of light. core.ac.uk Newer super-resolution microscopy techniques have overcome this limitation, allowing for the visualization of lipid domains and protein-lipid interactions at the nanoscale. frontiersin.orgcore.ac.uk

One of the most powerful emerging techniques for lipid imaging is mass spectrometry imaging (MSI), particularly matrix-assisted laser desorption/ionization (MALDI) MSI. nih.govnih.govresearchgate.net This technology allows for the direct detection and spatial mapping of intact lipid molecules in tissue sections without the need for labels. nih.govcreative-proteomics.com In MALDI-MSI, a laser is used to desorb and ionize molecules from a tissue slice that has been coated with a matrix. nih.gov The mass-to-charge ratio of these ions is then measured, allowing for the identification and quantification of different lipid species. creative-proteomics.com By scanning the laser across the entire tissue section, a detailed map of the distribution of various lipids can be generated. nih.govresearchgate.net

MALDI-MSI has been successfully applied to a wide range of biological samples, providing new insights into the spatial organization of lipids in various tissues and disease states. acs.orgrsc.orgrsc.org The technique is particularly well-suited for lipid analysis due to the high abundance of lipids in biological membranes and their favorable ionization properties. nih.gov Tandem mass spectrometry can be coupled with MALDI-MSI to provide structural information about the detected lipids, aiding in their unambiguous identification. nih.govacs.org As the technology continues to advance, with improvements in spatial resolution and sensitivity, lipid imaging mass spectrometry is poised to become an even more critical tool in lipid research, including the study of the cellular localization and trafficking of this compound. rsc.orgacs.org

Future Directions and Emerging Research Avenues in Lipid a Science

Systems Biology Approaches to Lipid A-Host Interactions

Systems biology offers a holistic framework to unravel the complex and dynamic interactions between this compound and the host immune system. nih.govtandfonline.com By integrating high-throughput 'omics' data (genomics, transcriptomics, proteomics, and lipidomics) with computational modeling, researchers can move beyond a single-molecule focus to understand how this compound perturbs entire host cellular networks. nih.govbiorxiv.org This approach is crucial for deciphering the multifaceted host response to bacterial infection, which involves intricate signaling cascades and metabolic reprogramming. nih.gov

A key application of systems biology in this context is the construction of predictive models of pathogen-host interactions (PHIs). nih.govfrontiersin.org These models can simulate the confrontation between the host immune system and bacterial pathogens, helping to identify key molecular players and network bottlenecks. tandfonline.com For instance, by analyzing global changes in gene expression and lipid profiles in host cells upon exposure to this compound, researchers can map the regulatory and metabolic networks that are activated or suppressed. biorxiv.org This has led to the identification of crucial host factors and pathways targeted by pathogens to evade immune detection. tandfonline.com

Recent studies have highlighted the importance of lipid metabolism in the host response. For example, infection can induce significant changes in the host's lipidome, including the accumulation of lipid droplets in immune cells like macrophages. biologists.com These lipid droplets are no longer seen as passive storage depots but as dynamic organelles that participate in the immune response, for instance by sequestering and releasing antimicrobial molecules like histones in response to bacterial lipopolysaccharide (LPS). biologists.com Systems-level analyses of ZIKV-infected human cells revealed that the viral protein NS4B extensively dysregulates host lipid metabolism, affecting hundreds of lipid species to create a favorable environment for viral replication. biorxiv.org Such global lipidomic surveys provide a comprehensive map of the lipid-virus interaction network, revealing novel therapeutic targets. biorxiv.org

The integration of diverse data types is a hallmark of the systems biology approach. tandfonline.com Mathematical modeling of changes in both protein and lipid composition in liver cells infected with HCV led to the identification of mitochondrial fatty acid enzymes as key targets of the virus. tandfonline.com This demonstrates the power of combining different 'omics' datasets to uncover the intricate strategies viruses and bacteria use to manipulate host cell machinery for their own benefit.

Research AreaKey FindingsReference
Pathogen-Host Interaction (PHI) Modeling Development of computational models to simulate and predict the outcomes of host-pathogen encounters, identifying key network components. nih.govtandfonline.com
Global Lipidomic Surveys Unbiased mapping of lipid-virus interaction networks, revealing extensive dysregulation of host lipid metabolism by viral proteins like ZIKV NS4B. biorxiv.org
Lipid Droplets in Immunity Identification of lipid droplets as dynamic organelles in immune cells that participate in antibacterial defense by sequestering and releasing antimicrobial compounds. biologists.com
Integrated 'Omics' Analysis Combination of proteomics and lipidomics data to identify specific host metabolic pathways, such as mitochondrial fatty acid metabolism, targeted by pathogens. tandfonline.com

Role of this compound in Inter-Kingdom Signaling (e.g., Bacterial-Fungal, Bacterial-Plant)

While this compound is famously known for its role in activating the mammalian innate immune system, emerging research indicates its involvement, along with other lipids, in complex signaling dialogues between different biological kingdoms, such as bacteria and fungi, and bacteria and plants. These interactions are crucial in contexts like pathogenesis, symbiosis, and microbial community dynamics.

Bacterial-Plant Signaling:

Lipids are central to the interactions between plants and pathogenic bacteria. frontiersin.orgnih.gov The plant cuticle and plasma membrane, rich in lipids, form the first line of defense. nih.govmdpi.com However, lipids also act as signals. Plants can perceive lipid molecules from pathogens, triggering defense responses. mdpi.com Conversely, bacteria can recognize plant-derived lipid signals to identify a suitable host. mdpi.com

Several classes of lipids are involved in this cross-kingdom communication:

Oxylipins: These oxygenated fatty acids are structurally and functionally similar across plants, fungi, and bacteria, suggesting a role in inter-kingdom communication. frontiersin.org Plant oxylipins, like jasmonic acid, are well-known defense signals. frontiersin.orgnih.gov Bacteria can also produce oxylipins; for example, Pseudomonas aeruginosa secretes a lipoxygenase (LOXA) that may interfere with host lipid signaling. frontiersin.org

Fatty Acids: In phytopathogenic bacteria, fatty acids can act as diffusible signal factors (DSF) that modulate quorum sensing and virulence. frontiersin.org

Phospholipids: Phosphatidic acid (PA) is an important signaling molecule in plants, involved in responses to biotic stress. peerj.com Pathogen elicitors can trigger PA-mediated signaling, leading to defense responses like an oxidative burst. nih.gov

Bacterial-Fungal Signaling:

Lipid signaling is also critical in the interactions between bacteria and pathogenic fungi. nih.gov Fungal lipids, particularly sphingolipids and sterols, are concentrated in membrane microdomains known as lipid rafts, which are important for fungal virulence. nih.govuniroma1.it These rafts can concentrate virulence factors and influence the activity of membrane-associated proteins. uniroma1.it

Key lipid molecules in this context include:

Sphingolipids: In pathogenic fungi like Cryptococcus neoformans, sphingolipids and their metabolizing enzymes are key regulators of pathogenicity. nih.govresearchgate.net

Farnesol: This quorum-sensing molecule in Candida albicans is involved in morphological transitions (yeast-to-hyphae) and biofilm formation, both critical for virulence. nih.gov

Oxylipins: Fungi produce oxylipins to enhance their virulence and counteract host immune defenses. nih.gov

While direct evidence for this compound itself acting as a primary signal in these inter-kingdom interactions is less established than for other lipids, the broader family of lipopolysaccharides (LPS) and their lipid components are undoubtedly key players in how bacteria are perceived by plants and fungi, often as pathogen-associated molecular patterns (PAMPs). The structural similarity of lipid-based signaling molecules across kingdoms suggests a conserved language that mediates these complex relationships. frontiersin.org

Signaling ContextKey Lipid MoleculesFunctionReference
Bacterial-Plant Oxylipins, Fatty Acids, PhospholipidsPathogen recognition, virulence regulation, host defense activation. frontiersin.orgnih.govmdpi.com
Bacterial-Fungal Sphingolipids, Farnesol, OxylipinsRegulation of virulence, biofilm formation, modulation of host immunity. nih.govuniroma1.itresearchgate.net

Engineering Bacterial Strains for Tailored this compound Production

The ability to genetically engineer bacteria, particularly Escherichia coli, to produce specific, structurally defined this compound molecules represents a significant advancement for both research and therapeutic applications. nih.govresearchgate.net This approach circumvents the expensive and laborious chemical synthesis or modification of this compound, offering a cost-effective and scalable production platform. nih.gov

A primary goal of this engineering effort has been the production of Monophosphoryl this compound (MPLA), a derivative of LPS that acts as a potent vaccine adjuvant with reduced toxicity compared to native this compound. nih.govresearchgate.net Researchers have successfully engineered E. coli strains to produce and accumulate MPLA in situ. nih.gov This was achieved by introducing specific genetic modifications, such as deleting genes involved in the biosynthesis of fimbriae, flagella, and certain polysaccharides, and introducing a this compound 1-phosphatase to create the monophosphorylated form. nih.govresearchgate.net The resulting engineered strains can produce MPLA (termed EcML) that stimulates the immune system similarly to commercially available MPLA but at a dramatically reduced manufacturing cost and time. nih.gov

Beyond MPLA, metabolic engineering strategies are being developed to produce a variety of tailored lipids in bacteria. By reconstructing the Kennedy pathway for triacylglycerol (TAG) biosynthesis in E. coli, which is not naturally oleaginous, scientists have been able to produce TAGs rich in medium-chain fatty acids (MCFAs). nih.govresearchgate.net This involves:

Assessing various enzymes like wax synthase/acyl-coenzyme A:diacylglycerol acyltransferases (WS/DGATs) and phosphatidic acid phosphatases for optimal TAG production. nih.gov

Overexpressing a specific thioesterase to increase the flux of MCFAs. nih.govresearchgate.net

Optimizing nutrient conditions to further boost TAG accumulation. nih.govresearchgate.net

These efforts have resulted in significant yields of tailored TAGs, demonstrating the potential of using bacteria as cell factories for customized lipid production. nih.gov Similarly, plant-derived enzymatic cascades have been implemented in E. coli to enable the biosynthesis of unbranched very-long-chain fatty acids (VLCFAs), which are not native to the bacterium. frontiersin.org

Engineered ProductBacterial StrainKey Engineering StrategyOutcomeReference
Monophosphoryl this compound (MPLA/EcML) Escherichia coliDeletion of non-essential pathways, introduction of a this compound 1-phosphatase.Cost-effective production of a potent vaccine adjuvant. nih.govresearchgate.net
Triacylglycerols (TAGs) with Medium-Chain Fatty Acids (MCFAs) Escherichia coliReconstruction of the Kennedy pathway, overexpression of a specific thioesterase.High-level production of tailored TAGs for biofuels and chemicals. nih.govresearchgate.net
Very-Long-Chain Fatty Acids (VLCFAs) Escherichia coliImplementation of a plant-derived enzymatic cascade (A. thaliana elongase complex).Biosynthesis of non-native VLCFAs. frontiersin.org

Novel Insights into Atypical this compound Structures and Functions

While the hexa-acylated, bis-phosphorylated this compound of E. coli is often considered the canonical structure, there is immense structural diversity in this compound across different Gram-negative bacteria. nih.govoup.com These "atypical" structures, which can vary in the number, length, and position of acyl chains, as well as modifications to the glucosamine (B1671600) backbone, have profound implications for bacterial pathogenesis and interaction with the host immune system. nih.govnih.gov

Many pathogenic bacteria modify their this compound structure to evade recognition by the host's Toll-like receptor 4 (TLR4)/MD-2 complex, which is a primary sensor of LPS. frontiersin.org Hexa-acylated this compound is a potent activator of this complex, leading to a strong pro-inflammatory response. nih.govfrontiersin.org In contrast, this compound species with fewer acyl chains (hypo-acylated), such as tetra- or penta-acylated forms, are poor stimulators of TLR4 and can even act as antagonists. frontiersin.org

Examples of bacteria with functionally significant atypical this compound include:

Yersinia pestis : This bacterium alters its this compound structure in response to temperature. At the ambient temperature of its flea vector (27°C), it produces a mixture of this compound forms, including the immunostimulatory hexa-acylated type. Upon transmission to a human host (37°C), it shifts to producing primarily tetra- and tri-acylated forms, which are poorly recognized by human TLR4, facilitating evasion of innate immunity. frontiersin.org

Francisella tularensis : The this compound of this highly virulent bacterium is typically a tetra-acylated structure with very long acyl chains (16-18 carbons), which is not effectively recognized by the human TLR4/MD-2 complex. frontiersin.org

Helicobacter pylori : This bacterium produces a tetra-acylated this compound by first synthesizing a hexa-acylated precursor and then removing specific acyl chains with a deacylase enzyme. frontiersin.org

Rubrivivax gelatinosus : This species has a symmetrical distribution of shorter acyl chains (C10 and C12) which results in potent antagonistic activity against LPS. nih.gov

Bacterial SpeciesKey Structural Feature of this compoundFunctional ConsequenceReference
Yersinia pestis Temperature-dependent acylation (shifts from hexa- to tetra-acylated at 37°C).Evasion of human TLR4 recognition. frontiersin.org
Francisella tularensis Tetra-acylated with long (C16-C18) acyl chains.Poor recognition by human TLR4/MD-2. frontiersin.org
Helicobacter pylori Tetra-acylated (modified from a hexa-acylated precursor).Reduced immunogenicity. frontiersin.org
Rubrivivax gelatinosus Symmetrical, hexa-acylated with short (C10, C12) acyl chains.Potent antagonist of LPS activity. nih.gov

Advancements in Synthetic Biology for this compound Analog Design

Synthetic biology is revolutionizing the design and production of novel this compound analogs with tailored properties for therapeutic and research applications. acs.org This field combines principles from engineering, molecular biology, and chemistry to create new biological parts, devices, and systems, or to redesign existing ones. researchgate.net For this compound science, this translates into the ability to rationally design and synthesize analogs with specific immunomodulatory activities, such as enhanced adjuvant properties or endotoxin (B1171834) antagonism. nih.govnih.gov

One of the key advancements is the de novo synthesis of lipids and the precise engineering of metabolic pathways. acs.org Synthetic biology tools, including CRISPR-Cas9 genome editing, allow for meticulous manipulation of microbial genomes to alter lipid biosynthesis. mdpi.comtandfonline.com This enables the creation of microbial "factories" that can produce this compound analogs that are difficult or impossible to obtain from natural sources or through traditional chemical synthesis. researchgate.netnih.gov

The design of these analogs is often guided by a deep understanding of the structure-activity relationship of this compound. For example, studies have shown that the number and length of acyl chains, as well as the nature of the acidic groups at the 1- and 4'-positions, are critical for determining whether a this compound molecule will be an agonist (endotoxic) or an antagonist of the TLR4 receptor. nih.gov By synthesizing analogs with shorter acyl chains or by replacing phosphate (B84403) groups with carboxymethyl groups, researchers can fine-tune the biological activity. nih.gov For instance, a synthetic analog of Rubrivivax gelatinosus this compound showed potent antagonistic activity, but a small modification—replacing a phosphate with a carboxymethyl group—switched it to a weak agonist. nih.gov

Furthermore, synthetic biology enables the creation of novel lipid-based tools for research. Clickable and photocleavable lipid analogs have been designed and synthesized to study lipid trafficking, membrane dynamics, and drug delivery. nih.govresearchgate.net These synthetic lipids can be incorporated into liposomes or cell membranes and then modified or released using specific triggers like light, allowing for precise spatial and temporal control over their function. nih.gov This approach facilitates the investigation of lipid-protein interactions and the delivery of therapeutic agents to specific cells. acs.orgnih.gov The convergence of synthetic biology with lipid science is thus paving the way for a new generation of customized lipid-based therapeutics and advanced research tools. acs.orgnih.gov

Advancement AreaDescriptionApplicationReference
Pathway Engineering Redesigning microbial metabolic pathways (e.g., in E. coli or yeast) to produce non-native or modified lipids.Production of biofuels, specialty chemicals, and therapeutic lipid analogs. researchgate.netnih.gov
Rational Analog Design Synthesis of this compound analogs with specific structural modifications (e.g., altered acyl chains, different acidic groups) to control bioactivity.Development of vaccine adjuvants and TLR4 antagonists. nih.govnih.gov
Functionalized Lipid Probes Creation of synthetic lipids with clickable and/or photocleavable moieties.Studying lipid-protein interactions, membrane dynamics, and controlled drug delivery. nih.govresearchgate.net
De Novo Synthesis Building novel lipid structures and membranes from the ground up to understand fundamental principles of lipid biology.Engineering lipid-based systems for biomedical and biotechnological applications. acs.org

Q & A

Q. What experimental design strategies are effective for optimizing lipid A formulation parameters in nanoparticle systems?

A Box-Behnken Design (BBD) or Central Composite Design (CCD) is widely used to evaluate interactions between variables like lipid-to-drug ratio, surfactant concentration, and homogenization cycles. For example, a three-variable BBD with 17 experimental runs can identify optimal conditions for parameters such as encapsulation efficiency and particle size . Software tools like Design Expert or JMP are critical for regression analysis and model validation, with quadratic polynomial models often providing the best fit for responses like particle size (R² = 0.9833 in one study) .

Q. How can researchers screen critical factors affecting this compound production in microbial systems?

The Plackett-Burman design is effective for initial factor screening. For instance, a 12-run design with eight variables (e.g., carbon source, pH, temperature) identified key factors influencing lipid yield in Drechslera sp., with lipid content varying from 1.38% to 36.24% across trials . This design reduces experimental burden while highlighting variables requiring further optimization via response surface methodology (RSM) .

Q. What are standard assays for quantifying this compound peroxidation in cellular models?

Fluorescence probes like BODIPY 581/591 are validated for lipid peroxidation assays in human and murine models. Recent studies in Toxicology (IF: 4.57) and Drug Design, Development and Therapy (IF: 4.31) utilized these probes to monitor oxidative stress, with protocols emphasizing controlled incubation times (e.g., 30 min at 37°C) and fluorescence quantification via flow cytometry .

Advanced Research Questions

Q. How should conflicting data from this compound optimization studies be resolved?

Contradictions often arise from variable selection (e.g., molar ratios vs. weight ratios) or model assumptions. For example, a three-factor BBD may overlook interactions revealed in a four-factor design . Robust resolution requires sensitivity analysis, replication (e.g., triplicate runs), and validation via central composite designs (CCD), which account for curvature in responses .

Q. What statistical approaches are optimal for analyzing multi-response lipid nanoparticle data?

Multivariate analysis using polynomial models (e.g., quadratic terms for particle size and zeta potential) can disentangle synergistic/antagonistic effects. In one study, a lipid blend concentration of 2.5% w/w and Tween 80 at 1.5% minimized particle size (144 nm) while maintaining stability (zeta potential > −30 mV) . Tools like ANOVA and 3D surface plots in Design Expert help visualize trade-offs between responses .

Q. How can lipidomics data be integrated with transcriptomic or proteomic datasets to study this compound metabolism?

MS-based lipidomics platforms coupled with bioinformatics tools (e.g., lipid classification databases, pathway enrichment analysis) enable cross-omics integration. For example, ESI mass spectrometry identifies lipid species, while tools like LipidMAPS correlate lipid profiles with gene expression data to map metabolic pathways . This approach has revealed diet-induced lipid imbalances linked to inflammatory diseases .

What frameworks ensure rigor in formulating this compound research questions?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures hypotheses for clinical or mechanistic studies. For instance:

  • Population : Macrophages exposed to this compound.
  • Intervention : TLR4 signaling inhibition.
  • Comparison : Untreated controls.
  • Outcome : Cytokine secretion (e.g., IL-6).
  • Time : 24-hour incubation. This format aligns with systematic review methodologies and ensures feasibility and relevance .

Methodological Considerations

Q. How to validate analytical methods for this compound quantification?

Follow ISO guidelines for method validation, including:

  • Precision : ≤5% RSD for intra-day replicates.
  • Accuracy : Spike-recovery tests (90–110%).
  • Linearity : R² ≥ 0.995 over a defined concentration range.
  • LOD/LOQ : Determined via signal-to-noise ratios (e.g., 3:1 for LOD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.